Gozanertinib
Description
Structure
3D Structure
Properties
CAS No. |
1226549-49-0 |
|---|---|
Molecular Formula |
C32H31N5O3 |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide |
InChI |
InChI=1S/C32H31N5O3/c1-37(2)18-10-17-27(39)35-25-16-9-15-24(19-25)28-29-31(36-26(20-38)22-11-5-3-6-12-22)33-21-34-32(29)40-30(28)23-13-7-4-8-14-23/h3-17,19,21,26,38H,18,20H2,1-2H3,(H,35,39)(H,33,34,36)/b17-10+/t26-/m1/s1 |
InChI Key |
NQAMTZUVRFRJCZ-VMMYIZNOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Gozanertinib: A Deep Dive into its Mechanism of Action as a Covalent EGFR/HER2 Inhibitor
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the mechanism of action of Gozanertinib (DBPR112), a next-generation, orally bioavailable, furanopyrimidine-based covalent inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and preclinical efficacy of this compound in non-small cell lung cancer (NSCLC) models harboring various EGFR mutations.
Core Mechanism: Covalent Inhibition of EGFR and HER2 Kinase Activity
This compound is designed to irreversibly bind to the ATP-binding site of EGFR and HER2.[1] This covalent interaction is key to its potent and sustained inhibitory activity. The furanopyrimidine core of this compound serves as a scaffold that positions a reactive acrylamide (B121943) "warhead" to form a covalent bond with a conserved cysteine residue (Cys797 in EGFR) within the ATP-binding pocket.[2] This irreversible binding physically blocks ATP from accessing the kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[2]
The primary targets of this compound include wild-type EGFR (EGFRWT), the clinically significant L858R/T790M double mutant of EGFR, and HER2 with exon 20 insertion mutations.[3][4] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). This compound's ability to effectively inhibit this resistant mutant underscores its potential as a valuable therapeutic agent in the evolving landscape of NSCLC treatment.
Quantitative Analysis of Inhibitory Activity
The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity and inhibitory action against key EGFR mutations and cancer cell lines.
| Target Enzyme/Cell Line | Assay Type | IC50 / CC50 (nM) |
| EGFRWT | In vitro Kinase Assay | 15[1] |
| EGFRL858R/T790M | In vitro Kinase Assay | 48[1][5] |
| HCC827 (EGFR del E746-A750) | Cell Viability Assay | 25[1][5] |
| H1975 (EGFR L858R/T790M) | Cell Viability Assay | 620[1][5] |
| A431 (EGFR wild-type) | Cell Viability Assay | 1020[1] |
Inhibition of Downstream Signaling Pathways
This compound's covalent binding to EGFR and HER2 effectively abrogates the activation of downstream signaling cascades that are critical for tumor growth and survival. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways.
Upon inhibition of EGFR/HER2 by this compound, the phosphorylation of key downstream effector proteins such as ERK and AKT is significantly reduced. This leads to the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on these signaling pathways for their proliferation. Preclinical studies have shown that this compound induces a dose-dependent reduction in phosphorylated EGFR in H1975 cells.[1]
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been demonstrated in preclinical xenograft models of human NSCLC. Oral administration of this compound resulted in significant tumor growth inhibition in mice bearing tumors derived from both EGFR-mutant (HCC827) and EGFR-resistant (H1975) cell lines.
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| HCC827 | 20 mg/kg, p.o., 5 days/week for 2 weeks | Significant[1] |
| HCC827 | 50 mg/kg, p.o., 5 days/week for 2 weeks | Significant[5] |
| H1975 | 50 mg/kg, p.o., once a day for 15 days | 34%[1] |
Potential Mechanisms of Resistance
While this compound is effective against the T790M resistance mutation, the development of acquired resistance to third-generation EGFR inhibitors is an ongoing challenge. Potential mechanisms of resistance to covalent EGFR inhibitors like this compound may include:
-
Alterations in the Covalent Binding Site: Mutations in the Cys797 residue can prevent the covalent binding of the inhibitor, rendering it ineffective.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways, such as MET amplification, can compensate for the inhibition of EGFR/HER2 signaling.
-
Histological Transformation: The transformation of NSCLC to other tumor types, such as small cell lung cancer, can lead to a loss of dependence on EGFR signaling.
Further research is needed to fully elucidate the specific mechanisms of acquired resistance to this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase domains.
Materials:
-
Purified recombinant EGFR enzyme (wild-type and mutant forms)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
This compound (test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer. The final DMSO concentration should be maintained at ≤1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP (at or near its Km concentration).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS)
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound in cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCC827, H1975, A431)
-
Cell culture medium and supplements
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 96 hours.[6]
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of orally administered this compound in a mouse xenograft model.
Materials:
-
Human NSCLC cell lines (e.g., HCC827, H1975)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) mixed with Matrigel into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width2) / 2.[2]
-
Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 20 or 50 mg/kg) or vehicle control via oral gavage according to the specified dosing schedule (e.g., once daily, 5 days a week).[2][5]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Calculate the tumor growth inhibition (TGI).
Conclusion
This compound is a potent, covalent inhibitor of EGFR and HER2, demonstrating significant preclinical activity against NSCLC models, including those with acquired resistance to earlier-generation TKIs. Its mechanism of action, centered on the irreversible inhibition of kinase activity and subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its ongoing clinical development. This technical guide summarizes the key data and methodologies that underpin our current understanding of this compound's mode of action. Further investigation into its clinical efficacy and potential resistance mechanisms will be crucial in defining its role in the treatment of NSCLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (DBPR112) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Gozanertinib: A Technical Guide to Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gozanertinib (TQB3804) is a fourth-generation, orally bioavailable, mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It has demonstrated potent activity against wild-type EGFR and a range of clinically relevant EGFR mutations, including the third-generation TKI-resistant C797S mutation.[1][2] This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, summarizing key preclinical data. It includes quantitative biochemical and cellular activity, details on its mechanism of action, and representative experimental protocols for its evaluation.
Introduction
Targeted therapies, particularly tyrosine kinase inhibitors (TKIs), have transformed the treatment landscape for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the emergence of acquired resistance, notably the T790M and subsequent C797S mutations, limits the long-term efficacy of earlier generation TKIs.[3] this compound is a novel furanopyrimidine-based inhibitor designed to address this challenge by potently inhibiting EGFR, including the double (L858R/T790M) and triple (e.g., Del19/T790M/C797S) mutant forms.[4] It is also reported to be a dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). This guide details the preclinical data defining its potency and selectivity.
Target Profile and In Vitro Potency
This compound's primary targets are wild-type and mutant forms of EGFR. Its inhibitory activity has been quantified through both enzymatic and cellular assays.
Enzymatic Activity
This compound demonstrates potent, sub-nanomolar inhibitory activity against clinically significant EGFR mutations, including the osimertinib-resistant C797S triple mutations. Its activity against wild-type EGFR is notable, though it shows a degree of selectivity for certain mutant forms.
Table 1: this compound (TQB3804) Enzymatic Inhibitory Activity (IC50)
| Target Enzyme | IC50 (nM) |
|---|---|
| EGFRd746-750/T790M/C797S | 0.46 |
| EGFRL858R/T790M/C797S | 0.13 |
| EGFRd746-750/T790M | 0.26 |
| EGFRL858R/T790M | 0.19 |
| EGFRWT | 1.07 |
| EGFRWT | 15 |
Note: Discrepancies in IC50 values for EGFRWT may be due to different experimental conditions.
Cellular Activity
The anti-proliferative effects of this compound have been evaluated in various engineered and cancer cell lines, confirming its ability to inhibit EGFR-driven cell growth.
Table 2: this compound (TQB3804) Anti-Proliferative and Phosphorylation Inhibition Activity (IC50)
| Cell Line | EGFR Status | Assay Type | IC50 (nM) |
|---|---|---|---|
| Ba/F3 | EGFRd746-750/T790M/C797S | Anti-Proliferation | 26.8 |
| NCI-H1975 | EGFRd746-750/T790M/C797S | Anti-Proliferation | 163 |
| PC9 | EGFRd746-750 | Anti-Proliferation | 45 |
| A431 | EGFRWT | Anti-Proliferation | 147 |
| HCC827 | Not Specified | Cell Viability (CC50) | 25 |
| H1975 | Not Specified | Cell Viability (CC50) | 620 |
| A431 | Not Specified | Cell Viability (CC50) | 1020 |
| Ba/F3 | EGFRd746-750/T790M/C797S | EGFR Phosphorylation | 18.5 |
Selectivity Profile
While this compound is primarily characterized as a potent EGFR inhibitor, it is also described as a dual EGFR/HER2 inhibitor. Detailed, publicly available data from broad kinase panel screening, which is essential for a comprehensive understanding of its selectivity against the human kinome, is limited. The primary focus of available data is on its high potency against EGFR variants.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor, occupying the ATP-binding site within the kinase domain of EGFR. This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades critical for tumor cell proliferation and survival. Preclinical studies have confirmed that this compound treatment leads to a dose-dependent reduction in the phosphorylation of EGFR, as well as downstream effectors such as AKT and ERK.
Experimental Methodologies
This section provides representative protocols for the key assays used to characterize this compound. Note: These are generalized procedures, as the specific, detailed protocols from the primary preclinical studies are not fully available in the public domain.
Enzymatic Kinase Inhibition Assay (Representative Protocol)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Protocol Steps:
-
Reagent Preparation : Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Dilute the recombinant EGFR kinase and substrate (e.g., a synthetic peptide) to their final working concentrations. Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Assay Reaction : In a 96- or 384-well plate, add the this compound dilutions. Add the EGFR kinase to each well and incubate briefly to allow for compound binding.
-
Initiation : Initiate the kinase reaction by adding a mixture of the substrate and ATP (often at its Kₘ concentration).
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a fixed period (e.g., 30-60 minutes).
-
Detection : Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as the ADP-Glo™ assay, which measures ADP production via a luciferase-based reaction, or by measuring the incorporation of radiolabeled phosphate (B84403) (³²P or ³³P) from ATP into the substrate.
-
Data Analysis : Plot the percentage of kinase activity inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability / Anti-Proliferation Assay (MTS-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Protocol Steps:
-
Cell Plating : Seed cells (e.g., NCI-H1975, A431) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound and a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition : Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent contains a tetrazolium compound that is reduced by metabolically active cells into a colored formazan (B1609692) product.
-
Incubation : Incubate for 1-4 hours at 37°C.
-
Absorbance Reading : Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance readings to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percent viability against the log of this compound concentration to determine the IC₅₀ value.
Western Blot for EGFR Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream targets, providing direct evidence of target engagement in a cellular context.
Protocol Steps:
-
Cell Treatment : Culture cells (e.g., Ba/F3 expressing mutant EGFR) to ~80% confluency. Serum-starve the cells if necessary, then treat with various concentrations of this compound for a specified time (e.g., 2-16 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
Conclusion
This compound (TQB3804) is a potent, fourth-generation EGFR inhibitor with significant activity against a wide range of EGFR mutations, including those that confer resistance to previous generations of TKIs. Its mechanism involves the direct inhibition of EGFR kinase activity, leading to the blockade of key downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK. While its selectivity profile is primarily defined by its high potency against EGFR variants, it is also reported to inhibit HER2. The preclinical data summarized herein provide a strong rationale for its ongoing clinical investigation as a promising therapeutic agent for patients with EGFR-mutated NSCLC. Further disclosure of broad kinome screening data will be crucial for fully elucidating its selectivity and potential off-target effects.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Characterization of Gozanertinib (TQ-B3139)
Introduction
This compound, also known as TQ-B3139 or DBPR112, is an orally bioavailable, furanopyrimidine-based inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It demonstrates potent activity against wild-type EGFR as well as clinically relevant activating and resistance mutations, including EGFR L858R/T790M.[1][3][4] this compound is also a dual inhibitor, targeting human epidermal growth factor receptor 2 (HER2), including HER2 exon 20 insertion mutations. Its mechanism of action involves occupying the ATP-binding site of the kinase domain, which blocks downstream signaling pathways crucial for cell growth and survival, ultimately inducing cell death in tumor cells that overexpress these receptors. This document provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.
Data Presentation: Quantitative Analysis
The inhibitory activity of this compound has been quantified through various in vitro assays, determining its potency against specific kinase targets and its antiproliferative effects on cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Description |
| EGFRʷᵗ | 15 | Inhibitory concentration against wild-type Epidermal Growth Factor Receptor. |
| EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ | 48 | Inhibitory concentration against the double mutant EGFR (L858R/T790M), a common resistance mutation. |
Table 2: Antiproliferative Activity of this compound
| Cell Line | EGFR Mutation Status | CC50 / IC50 (nM) | Description |
| HCC827 | EGFR del E746-A750 | 25 | Cytotoxicity concentration in a non-small cell lung cancer (NSCLC) cell line with an exon 19 deletion. |
| H1975 | EGFR L858R/T790M | 620 | Cytotoxicity concentration in an NSCLC cell line harboring the L858R activating mutation and the T790M resistance mutation. |
| A431 | EGFR wild-type | 1020 | Cytotoxicity concentration in a human epidermoid carcinoma cell line with wild-type EGFR. |
Mandatory Visualization
EGFR Signaling Pathway Inhibition
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by this compound. Upon activation, EGFR dimerizes and autophosphorylates, triggering downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival. This compound blocks the initial phosphorylation step, thereby inhibiting these downstream signals.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor like this compound. The process begins with cell line selection and culture, followed by compound treatment and a series of assays to measure biological effects, culminating in data analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. The following protocols are based on standard procedures for characterizing kinase inhibitors.
Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for enzyme activity is determined using biochemical assays.
-
Objective: To quantify the concentration of this compound required to inhibit the kinase activity of EGFR (wild-type and mutant forms) by 50%.
-
Materials: Recombinant human EGFR kinase (wild-type and L858R/T790M), ATP, substrate peptide, this compound, kinase assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, combine the recombinant kinase enzyme, a specific peptide substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This is often done using methods like ADP-Glo™, HTRF®, or ELISA.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value using a nonlinear regression curve fit (sigmoidal dose-response).
-
Cell Proliferation/Viability Assay (CC50/IC50 Determination)
These assays measure the compound's effect on cell viability and proliferation. The MTS assay is a common colorimetric method.
-
Objective: To determine the concentration of this compound that reduces the viability or proliferation of a cancer cell line by 50%.
-
Cell Lines: HCC827, H1975, A431.
-
Procedure:
-
Culture cells in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and incubate for a specified duration (e.g., 72-96 hours).
-
Add an MTS (or similar tetrazolium salt like MTT or WST-1) reagent to each well.
-
Incubate for 1-4 hours to allow metabolically active cells to convert the MTS into a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50/IC50 value by plotting the results against drug concentration.
-
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Objective: To confirm that this compound inhibits the phosphorylation of EGFR and downstream effectors like AKT and ERK.
-
Procedure:
-
Culture and treat cells with various concentrations of this compound for a defined period (e.g., 16 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate proteins by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK. A loading control like GAPDH or β-actin is also used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the dose-dependent reduction in protein phosphorylation.
-
Apoptosis Assay by Flow Cytometry
Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis and necrosis induced by a compound.
-
Objective: To measure the extent of apoptosis (early and late) and necrosis in cancer cells following treatment with this compound.
-
Procedure:
-
Treat cells with this compound at various concentrations for a set time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
The in vitro characterization of this compound confirms its potent and selective inhibitory activity against wild-type and mutant forms of EGFR, particularly the clinically significant T790M resistance mutation. Cellular assays demonstrate its ability to suppress the proliferation of EGFR-dependent cancer cell lines and inhibit the critical downstream signaling pathways that drive tumor growth and survival. The comprehensive data gathered through these standardized in vitro protocols establishes a strong foundation for its preclinical and clinical development as a targeted therapy for non-small cell lung cancer and other malignancies driven by EGFR and HER2 alterations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. A Radiobrominated Tyrosine Kinase Inhibitor for EGFR with L858R/T790M Mutations in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Gozanertinib: A Furanopyrimidine-Based EGFR Inhibitor for Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Gozanertinib (also known as DBPR112 and ABT-101) is an orally bioavailable, furanopyrimidine-based irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has demonstrated potent activity against wild-type EGFR, clinically relevant activating mutations (such as L858R), the T790M resistance mutation, and HER2 exon 20 insertions.[1][2] Preclinical studies have shown significant antitumor efficacy in various non-small cell lung cancer (NSCLC) models. A Phase 1 clinical trial has been conducted to evaluate its safety and efficacy in human subjects. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and available clinical data, and detailed experimental protocols.
Introduction
The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit, the emergence of resistance, often mediated by the T790M mutation in exon 20, has limited their long-term efficacy. Third-generation inhibitors, such as osimertinib, were developed to overcome this resistance mechanism. This compound is a novel, orally active furanopyrimidine-based EGFR inhibitor designed to target both activating and resistance mutations in EGFR, as well as HER2 exon 20 insertions, representing a potential new therapeutic option for patients with advanced NSCLC.[1][3][4]
Mechanism of Action
This compound is a dual kinase inhibitor that targets both EGFR and HER2. It functions as an irreversible inhibitor by forming a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase domain. This covalent binding leads to sustained inhibition of EGFR signaling pathways, including the downstream RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival. This compound has shown potent inhibitory activity against wild-type EGFR, the L858R activating mutation, and the L858R/T790M double mutation. It also exhibits significant activity against EGFR and HER2 exon 20 insertion mutations.
Preclinical Data
In Vitro Activity
The in vitro inhibitory activity of this compound has been evaluated in enzymatic and cell-based assays.
| Target/Cell Line | Assay Type | IC50 / CC50 | Reference |
| EGFR (Wild-Type) | Enzymatic Assay (IC50) | 15 nM | |
| EGFR (L858R/T790M) | Enzymatic Assay (IC50) | 48 nM | |
| HCC827 (EGFR del19) | Cell Growth Assay (CC50) | 25 nM | |
| H1975 (EGFR L858R/T790M) | Cell Growth Assay (CC50) | 620 nM | |
| A431 (EGFR Wild-Type) | Cell Growth Assay (CC50) | 1.02 µM |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models of NSCLC.
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HCC827 | 20-50 mg/kg, oral, 5 days/week for 2 weeks | Significant tumor growth reduction | |
| H1975 | 50 mg/kg, oral, once daily for 15 days | 34% mean tumor growth inhibition |
Pharmacokinetics (Rat)
Pharmacokinetic studies in rats have demonstrated good oral bioavailability.
| Parameter | IV Administration (5 mg/kg) | Oral Administration | Reference |
| T1/2 | 2.3 hours | 3.4 hours | |
| CL | 55.6 mL/min/kg | - | |
| Vss | 8.6 L/kg | - | |
| Cmax | - | 508 ng/mL | |
| AUC | - | 2978 ng/mL*h |
Clinical Data
A Phase 1, open-label, multiple-dose, dose-finding, and expansion clinical study was initiated to assess the safety, pharmacokinetics, and efficacy of this compound in patients with head and neck cancer and EGFR-mutated lung cancer (NCT03246854). The study was sponsored by the National Health Research Institutes, Taiwan, and started in July 2017. While the trial is listed as terminated, detailed results regarding the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), overall response rate (ORR), and human pharmacokinetic data have not been fully published in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HCC827, H1975) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <0.5%). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using appropriate software.
Western Blot for EGFR Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate in vivo efficacy.
-
Cell Preparation: Harvest cancer cells (e.g., HCC827 or H1975) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Synthesis
The synthesis of this compound, a furanopyrimidine derivative, involves a multi-step process. While the exact, detailed protocol for this compound is proprietary, the general synthesis of similar furanopyrimidine-based EGFR inhibitors has been described in the literature. The core structure is typically assembled through a series of reactions involving the construction of the furanopyrimidine scaffold, followed by the addition of the various side chains. A key step often involves a Suzuki or Stille coupling to introduce the phenyl group at the 6-position of the furanopyrimidine core. The amino side chain at the 4-position is typically introduced via nucleophilic aromatic substitution. The final step would involve the coupling of the butenamide side chain to the aniline (B41778) moiety.
Visualizations
Conclusion
This compound is a potent, orally bioavailable furanopyrimidine-based inhibitor of EGFR with significant activity against both activating and resistance mutations, as well as HER2 exon 20 insertions. Preclinical data demonstrate promising antitumor efficacy in relevant NSCLC models. While detailed results from the Phase 1 clinical trial are not yet fully available, this compound represents a promising next-generation therapeutic agent for the treatment of EGFR-mutated NSCLC. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.
References
- 1. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (DBPR112) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
Preclinical Profile of Gozanertinib (TQ-B3139): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gozanertinib (TQ-B3139) is an investigational, orally bioavailable small molecule inhibitor that has demonstrated a dual inhibitory activity against both Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). This dual targeting is a promising strategy in oncology, particularly for non-small cell lung cancer (NSCLC), where resistance to single-agent tyrosine kinase inhibitors (TKIs) can emerge through the activation of alternative signaling pathways. This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.
Mechanism of Action
This compound is designed to target the ATP-binding pocket of both ALK and EGFR kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways. The rationale for dual ALK and EGFR inhibition stems from preclinical models demonstrating that activation of EGFR can be a mechanism of acquired resistance to ALK inhibitors, and vice-versa[1]. By simultaneously blocking both pathways, this compound has the potential to overcome or delay the development of therapeutic resistance.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| ALK | Data not publicly available |
| EGFR (Wild-Type) | Data not publicly available |
| EGFR (Mutant Variants, e.g., L858R, T790M) | Data not publicly available |
| HER2 | Data not publicly available |
Note: Specific IC50 values for this compound against a broad panel of kinases are not yet publicly disclosed. The development of dual ALK/EGFR inhibitors often involves extensive kinase profiling to ensure selectivity.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Key Mutations | Assay Type | IC50 (µM) |
| H1975 | NSCLC | EGFR L858R/T790M | Cell Viability | Data not publicly available |
| H2228 | NSCLC | EML4-ALK fusion | Cell Viability | Data not publicly available |
Note: While studies on dual ALK/EGFR inhibitors utilize cell lines like H1975 (EGFR mutant) and H2228 (ALK-rearranged), specific IC50 values for this compound in these and other relevant cell lines are not detailed in the available preclinical literature.
Table 3: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| H1975 Xenograft | This compound | Data not publicly available | Data not publicly available |
Note: Detailed quantitative results from in vivo studies, including the percentage of tumor growth inhibition in specific xenograft models, have not been fully published.
Table 4: Preclinical Pharmacokinetic Profile of this compound
| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) |
| Rat | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Mouse | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: A comprehensive preclinical pharmacokinetic dataset for this compound is not available in the public domain. The table structure is representative of typical pharmacokinetic studies.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet publicly available. The following are representative methodologies for key experiments based on standard practices for the preclinical assessment of kinase inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ALK, EGFR, and other kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ALK and EGFR (wild-type and mutant forms) kinases are obtained from commercial sources. Specific peptide substrates for each kinase are used.
-
Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. A reaction mixture containing the kinase, a specific peptide substrate, and ATP in a kinase assay buffer is prepared.
-
Compound Incubation: this compound is serially diluted to various concentrations and added to the reaction mixture. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period at a controlled temperature, the kinase activity is measured. Common detection methods include radiometric assays (measuring the incorporation of 32P-ATP or 33P-ATP into the substrate) or non-radiometric methods such as fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effect of this compound on various cancer cell lines and determine the cellular IC50 values.
Methodology:
-
Cell Culture: Human NSCLC cell lines, such as H1975 (EGFR L858R/T790M) and H2228 (EML4-ALK), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity, or CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the phosphorylation status of ALK, EGFR, and their key downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with various concentrations of this compound for a specified time. After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of ALK, EGFR, STAT3, AKT, and ERK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a relevant animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are used.
-
Tumor Cell Implantation: Human NSCLC cells (e.g., H1975 or H2228) are harvested and subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length × Width²)/2. Body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The antitumor efficacy is evaluated by comparing the tumor growth between the treated and control groups. Tumor growth inhibition (TGI) is calculated.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the preclinical evaluation of this compound.
Caption: this compound inhibits both ALK and EGFR signaling pathways.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound (TQ-B3139) represents a rational therapeutic approach for cancers driven by ALK or EGFR, with the potential to address acquired resistance mechanisms. The preclinical data, though not fully disclosed publicly, suggest its activity as a dual inhibitor. Further publication of detailed preclinical studies will be crucial to fully elucidate its potency, selectivity, and therapeutic potential. The experimental protocols and conceptual diagrams provided in this guide offer a framework for understanding the comprehensive evaluation process for this promising targeted agent.
References
An In-depth Technical Guide on the Early-Stage Efficacy of Gozanertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gozanertinib (also known as TQB3804) is an investigational, orally active, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to target tumors harboring activating EGFR mutations, including the challenging C797S resistance mutation that can arise after treatment with third-generation EGFR TKIs like osimertinib. This technical guide provides a comprehensive overview of the early-stage research on this compound's efficacy, summarizing key preclinical data and outlining the methodologies of pivotal experiments.
Mechanism of Action
This compound is a furanopyrimidine-based inhibitor that covalently binds to the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that are crucial for tumor cell proliferation and survival, such as the MAPK and PI3K/AKT pathways. A key characteristic of this compound is its potent inhibitory activity against EGFR triple mutations, including del19/T790M/C797S and L858R/T790M/C797S, which are known mechanisms of resistance to third-generation EGFR TKIs.
Preclinical Efficacy
The preclinical efficacy of this compound has been evaluated through in vitro enzymatic and cellular assays, as well as in vivo xenograft models.
In Vitro Studies
Enzymatic Activity:
This compound has demonstrated potent inhibitory activity against various EGFR mutations in enzymatic assays.
| EGFR Mutant | IC50 (nM) |
| del19/T790M/C797S | 0.46 |
| L858R/T790M/C797S | 0.13 |
| del19/T790M | 0.26 |
| L858R/T790M | 0.19 |
| EGFR WT | 1.07 |
Table 1: Enzymatic inhibitory activity of this compound against various EGFR mutations.
Cellular Activity:
The anti-proliferative activity of this compound has been assessed in various cancer cell lines.
| Cell Line | EGFR Mutation Status | CC50/IC50 (nM) |
| Ba/F3 | del19/T790M/C797S | Potent Inhibition |
| NCI-H1975 | L858R/T790M | 620 |
| HCC827 | del19 | 25 |
| A431 | Wild-Type | 1020 |
Table 2: Cellular anti-proliferative activity of this compound.
In Vivo Studies
This compound has shown significant anti-tumor efficacy in in vivo xenograft models. In a study using an H1975 (L858R/T790M) tumor model, oral administration of this compound at a dose of 50 mg/kg once daily for 15 days resulted in a mean tumor growth inhibition of 34%[1]. Furthermore, in a patient-derived xenograft (PDX) model harboring the EGFR del19/T790M/C797S triple mutation, this compound demonstrated significant tumor growth inhibition.
Pharmacokinetics:
Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound.
| Route | Dose | T1/2 (hours) | Cmax (ng/mL) | AUC (ng/mL·h) | CL (mL/min·kg) | Vss (L/kg) |
| IV | 5 mg/kg | 2.3 | - | - | 55.6 | 8.6 |
| PO | 50 mg/kg | 3.4 | 508 | 2978 | - | - |
Table 3: Pharmacokinetic parameters of this compound in rats.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key methodologies used in the preclinical evaluation of this compound.
Cell Viability Assays
Principle:
Cell viability assays, such as the MTT, MTS, or resazurin (B115843) assays, are used to assess the anti-proliferative effects of a compound on cancer cell lines. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cell lines (e.g., NCI-H1975, HCC827, A431) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Reagent Incubation: A viability reagent (e.g., MTT, MTS, or resazurin) is added to each well and incubated for a period that allows for the conversion of the substrate into a colored or fluorescent product by metabolically active cells.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
Principle:
Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status. This is critical for confirming the mechanism of action of a targeted therapy like this compound by observing its effect on the target protein and its downstream signaling pathways.
General Protocol:
-
Cell Lysis: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Principle:
In vivo xenograft models, where human cancer cells are implanted into immunodeficient mice, are essential for evaluating the anti-tumor efficacy of a drug in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H1975) or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of the research.
Early-Stage Clinical Trials
This compound has entered early-stage clinical development to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, particularly non-small cell lung cancer (NSCLC). Key trials include:
-
NCT03246854: A Phase 1 study in patients with advanced head and neck cancer and NSCLC.
-
NCT04128085: A Phase 1 dose-escalation and expansion study in subjects with advanced malignant tumors.
While comprehensive data from these trials are not yet fully published, they are crucial for establishing the clinical profile of this compound. The primary objectives of these early-phase studies are to determine the recommended Phase 2 dose (RP2D) and to assess the preliminary anti-tumor activity in patient populations with specific EGFR mutations.
Conclusion and Future Directions
The early-stage research on this compound demonstrates its potential as a potent, next-generation EGFR TKI with significant activity against clinically relevant resistance mutations. The preclinical data, from in vitro and in vivo studies, provide a strong rationale for its continued clinical development. The ongoing Phase 1 and upcoming Phase 2 clinical trials will be critical in defining the safety and efficacy profile of this compound in patients with advanced NSCLC who have exhausted other treatment options. Future research should focus on identifying predictive biomarkers of response and exploring combination strategies to further enhance the anti-tumor activity of this compound and overcome potential resistance mechanisms.
References
Gozanertinib's Interaction with the ATP-Binding Site: A Technical Guide
Issued: December 2, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Gozanertinib (also known as TQB3804) is an advanced, orally active, furanopyrimidine-based fourth-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] It is designed to overcome acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133), which is often mediated by the EGFR C797S mutation.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with the ATP-binding site of EGFR. It includes a compilation of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor, a common mechanism for small-molecule kinase inhibitors.[4][5] The catalytic activity of protein kinases depends on their ability to bind ATP and transfer a phosphate (B84403) group to a substrate protein.[6][7] this compound's furanopyrimidine structure is designed to occupy the highly conserved ATP-binding pocket within the kinase domain of EGFR.[1][8]
By lodging itself within this site, this compound physically obstructs the binding of ATP.[1][4] This blockage prevents the autophosphorylation of the EGFR receptor, which is the critical first step in activating downstream signaling cascades responsible for cell proliferation and survival.[2][9] The interaction is stabilized by a combination of hydrogen bonds, covalent bonds, and hydrophobic interactions with the surrounding amino acid residues in the ATP pocket.[1] This potent and stable binding effectively shuts down the kinase's enzymatic function, leading to the inhibition of tumor growth in cancers driven by EGFR mutations.[2][10]
Targeting Resistance Mutations
A key feature of this compound is its efficacy against EGFR triple mutations, such as Del19/T790M/C797S and L858R/T790M/C797S.[2] The T790M "gatekeeper" mutation enhances ATP binding affinity, reducing the efficacy of first and second-generation TKIs.[11] Third-generation inhibitors like osimertinib overcome this by forming a covalent bond with Cys797.[11] However, the subsequent C797S mutation removes this cysteine anchor point, conferring resistance.[3] As a fourth-generation inhibitor, this compound is specifically designed to potently inhibit these C797S-mutant forms of EGFR, addressing a significant challenge in cancer therapy.[2][3]
Quantitative Inhibitory Profile
The potency of this compound has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of the inhibitor required to reduce the target's activity by 50%.
Table 1: this compound Enzymatic Inhibition Data
This table summarizes the IC50 values of this compound against purified recombinant EGFR kinase domains with various mutations.
| Target Enzyme | IC50 (nM) | Reference |
| EGFRWT (Wild-Type) | 15 | [1] |
| EGFRWT (Wild-Type) | 1.07 | [2][4] |
| EGFRL858R/T790M | 48 | [1] |
| EGFRL858R/T790M | 0.19 | [2][4] |
| EGFRd746-750/T790M | 0.26 | [2][4] |
| EGFRL858R/T790M/C797S | 0.13 | [2][4] |
| EGFRd746-750/T790M/C797S | 0.46 | [2][4] |
Table 2: this compound Cellular Antiproliferative Activity
This table presents the IC50 or CC50 (half-maximal cytotoxic concentration) values from assays using various cancer cell lines, reflecting the inhibitor's ability to affect cell viability.
| Cell Line | Relevant EGFR Mutation(s) | IC50 / CC50 (nM) | Reference |
| HCC827 | EGFR exon 19 deletion | 25 | [1] |
| H1975 | EGFRL858R/T790M | 620 | [1] |
| A431 | EGFRWT (overexpressed) | 1020 | [1] |
| A431 | EGFRWT | 147 | [2] |
| PC9 | EGFR exon 19 deletion | 45 | [2] |
| Ba/F3 | EGFRd746-750/T790M/C797S | 26.8 | [2] |
| NCI-H1975 | EGFRd746-750/T790M/C797S | 163 | [2] |
Inhibition of Downstream Signaling Pathways
Upon activation, EGFR initiates several downstream signaling cascades critical for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[9][12] By blocking EGFR autophosphorylation at the ATP-binding site, this compound prevents the activation of these pathways.[2] This is experimentally confirmed by observing a dose-dependent reduction in the phosphorylated forms of EGFR (p-EGFR), AKT (p-AKT), and ERK (p-ERK) in tumor cells treated with the inhibitor.[2][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Gozanertinib In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Gozanertinib is an orally active, furanopyrimidine-based dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). By occupying the ATP-binding site of these receptor tyrosine kinases, this compound effectively blocks their downstream signaling pathways, leading to an induction of apoptosis and inhibition of cellular proliferation. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including kinase activity, cellular viability, and target engagement.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, providing a quick reference for its in vitro potency.
| Parameter | Target/Cell Line | Value |
| IC₅₀ | EGFR (Wild-Type) | 15 nM |
| EGFR (L858R/T790M) | 48 nM | |
| CC₅₀ | HCC827 | 25 nM |
| H1975 | 620 nM | |
| A431 | 1.02 µM |
Experimental Protocols & Workflows
I. In Vitro Kinase Assay (EGFR/HER2)
This protocol describes a luminescent kinase assay to determine the IC₅₀ of this compound against EGFR and HER2. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Experimental Workflow:
Caption: Workflow for the in vitro kinase assay.
Materials:
-
Recombinant human EGFR or HER2 enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in kinase buffer. The final concentrations should span a range appropriate for IC₅₀ determination (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: To each well of a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.
-
Add Enzyme and Substrate: Add 2 µL of a mixture containing the EGFR or HER2 enzyme and the kinase substrate to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
II. Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cell lines. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Experimental Workflow:
Application Notes and Protocols for Cell-Based Assays to Determine Gozanertinib Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gozanertinib is an orally active, potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] As a furanopyrimidine-based tyrosine kinase inhibitor, it occupies the ATP-binding site of these receptors, effectively blocking their downstream signaling pathways.[3] Dysregulation of the EGFR and HER2 signaling cascades, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers. This compound has demonstrated significant antitumor efficacy by inhibiting EGFR/HER2-mediated signaling, which can lead to the induction of cell death in tumor cells that are dependent on these pathways for their growth and survival.[1]
These application notes provide detailed protocols for essential cell-based assays to characterize the activity of this compound in vitro. The included assays are designed to assess the compound's impact on cell proliferation, its ability to induce apoptosis, and its direct effect on the phosphorylation status of its primary target, EGFR.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways it inhibits and the experimental procedures used to measure its effects.
Caption: EGFR/HER2 signaling pathway and this compound's point of inhibition.
Caption: General experimental workflow for assessing this compound activity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | EGFR/HER2 Status | IC50 (nM) | Reference |
| HCC827 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | 25 | [3] |
| H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | 620 | |
| A431 | Epidermoid Carcinoma | EGFR Overexpression | 1020 |
Experimental Protocols
Cell Proliferation Assay (MTT-Based)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines (e.g., HCC827, H1975, A431)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations. Quantify the percentage of cells in each quadrant.
Western Blot Analysis for Phospho-EGFR
This protocol is for determining the effect of this compound on the phosphorylation of EGFR at specific tyrosine residues (e.g., Y1068) by Western blotting. A reduction in the phosphorylated form of EGFR indicates successful target engagement by the inhibitor.
Materials:
-
Cancer cell lines (e.g., H1975)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Y1068), anti-total-EGFR, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with this compound as described in the previous protocols. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-EGFR as a ratio to total EGFR and/or the loading control. Compare the p-EGFR levels in this compound-treated cells to the untreated control. A dose-dependent reduction in phosphorylated EGFR is expected.
References
- 1. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Gozanertinib (TQB3804) Administration in Mouse Models of Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Gozanertinib (also known as TQB3804), a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in mouse models of non-small cell lung cancer (NSCLC). The protocols and data presented are collated from available preclinical studies to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound (TQB3804) is a potent, orally bioavailable, mutant-selective EGFR inhibitor designed to overcome resistance to third-generation TKIs like osimertinib.[1][2] Resistance is often mediated by the tertiary C797S mutation in the EGFR gene.[3][4] this compound has demonstrated significant anti-tumor activity in preclinical models of NSCLC harboring various EGFR mutations, including the challenging C797S mutation.[2][3][4] These notes offer detailed protocols for this compound administration in mouse models, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The efficacy of this compound has been evaluated in several NSCLC mouse models, including cell-derived xenografts (CDX) and patient-derived xenografts (PDX). The following tables summarize the in vitro inhibitory activity and in vivo anti-tumor effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound (TQB3804) against various EGFR mutations.
| EGFR Mutation | IC50 (nM) |
| EGFRd746-750/T790M/C797S | 0.46[2][5] |
| EGFRL858R/T790M/C797S | 0.13[2][5] |
| EGFRd746-750/T790M | 0.26[5] |
| EGFRL858R/T790M | 0.19[5] |
| EGFRWT | 1.07[2][5] |
Table 2: Anti-proliferative Activity of this compound (TQB3804) in EGFR-mutant cell lines.
| Cell Line | EGFR Mutation | IC50 (nM) |
| Ba/F3 | EGFRd746-750/T790M/C797S | 26.8[2] |
| NCI-H1975 | EGFRd746-750/T790M/C797S | 163[2] |
| PC9 | EGFRd746-750 | 45[2] |
| A431 | EGFRWT | 147[2] |
Table 3: In Vivo Efficacy of this compound (TQB3804) in NSCLC Xenograft Models.
| Mouse Model | Treatment and Dose | Key Findings |
| Ba/F3 CDX (EGFRd746-750/T790M/C797S) | TQB3804 | Significant tumor growth inhibition.[2] Inhibition of p-EGFR, p-AKT, and p-ERK confirmed by Western blot.[3] |
| NCI-H1975 CDX (EGFRd746-750/T790M/C797S) | TQB3804 | Significant tumor growth inhibition.[2] |
| PC9 CDX (EGFRd746-750/T790M/C797S) | TQB3804 | Significant tumor growth inhibition.[2] |
| LUPF104 PDX | TQB3804 | Significant tumor growth inhibition.[2] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mouse models of NSCLC, based on established methodologies.
Protocol 1: Preparation of this compound (TQB3804) for Oral Administration
This protocol provides instructions for formulating this compound for oral gavage in mice.
Materials:
-
This compound (TQB3804) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween80
-
Sterile deionized water (ddH2O) or Corn oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure for Aqueous Formulation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
For a 1 mL final working solution, add 50 µL of the 1 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This formulation should be used immediately after preparation for optimal results.[5]
Procedure for Oil-based Formulation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, add 50 µL of the 1 mg/mL this compound stock solution to 950 µL of corn oil.
-
Mix thoroughly.
-
This formulation should be used immediately.[5]
Protocol 2: Establishment of NSCLC Xenograft Mouse Models and this compound Administration
This protocol outlines the steps for establishing subcutaneous xenograft models and subsequent treatment with this compound.
Materials and Animals:
-
NSCLC cell lines (e.g., NCI-H1975, PC9, or engineered Ba/F3 cells harboring relevant EGFR mutations)
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
This compound formulation (from Protocol 1)
-
Oral gavage needles
Procedure:
-
Cell Preparation: Culture NSCLC cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS, with or without Matrigel, at a concentration of 5-10 x 106 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into control and treatment groups.
-
This compound Administration: Administer this compound orally (e.g., via gavage) at the desired dose and schedule (e.g., once daily). The vehicle control group should receive the formulation without the active compound.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis, such as Western blotting.
Visualizations
Signaling Pathway of this compound in EGFR-Mutant NSCLC
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in NSCLC xenograft models.
References
- 1. Facebook [cancer.gov]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in EGFR Inhibition: The Emergence of TQB3804 as a Fourth-Generation Inhibitor Targeting EGFR C797S Resistance [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for High-Throughput Screening with Gozanertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gozanertinib is a potent, orally bioavailable dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[1][2] It has demonstrated significant activity against wild-type EGFR as well as clinically relevant mutations such as EGFR L858R/T790M and HER2 exon 20 insertions.[1][2][3] The primary mechanism of action of this compound is the inhibition of the tyrosine kinase activity of these receptors, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][4][5] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the EGFR/HER2 signaling axis.
Signaling Pathway Targeted by this compound
This compound exerts its therapeutic effect by inhibiting the phosphorylation cascade initiated by EGFR and HER2. Upon ligand binding or receptor dimerization, these receptor tyrosine kinases (RTKs) autophosphorylate, creating docking sites for adaptor proteins that activate downstream signaling. The two major pathways implicated in cancer progression that are downstream of EGFR and HER2 are the RAS/RAF/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K/AKT/mTOR pathway, which is a key regulator of cell survival and growth.[1][4][5][6]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel EGFR/HER2 inhibitors using this compound as a reference compound would follow a multi-stage process. This workflow ensures the efficient identification and validation of true hits while minimizing false positives.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against both the wild-type EGFR and the L858R/T790M double mutant, as well as in various cancer cell lines. This data is crucial for establishing assay parameters and for comparing the potency of newly identified compounds.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| EGFR (Wild-Type) | Biochemical | IC50 | 15 nM | [5] |
| EGFR (L858R/T790M) | Biochemical | IC50 | 48 nM | [5] |
| HCC827 (NSCLC) | Cell-based | CC50 | 25 nM | [5] |
| H1975 (NSCLC) | Cell-based | CC50 | 620 nM | [5] |
| A431 (Epidermoid Carcinoma) | Cell-based | CC50 | 1.02 µM | [5] |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Two primary types of assays are recommended for HTS campaigns involving kinase inhibitors: biochemical assays and cell-based assays.
Biochemical HTS Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a generic HTRF® assay, a robust technology for biochemical HTS, which can be adapted for screening inhibitors of EGFR or HER2.
Principle:
This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a Europium cryptate-labeled anti-phospho-specific antibody. A second detection reagent, Streptavidin-XL665, binds to the biotinylated peptide. When both antibodies are bound to the phosphorylated substrate, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the Europium cryptate donor and the XL665 acceptor. The resulting signal is proportional to the amount of phosphorylated substrate.
Materials:
-
Recombinant human EGFR or HER2 kinase domain
-
Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)
-
HTRF® Kinase Buffer
-
ATP
-
This compound (as a reference inhibitor)
-
Test compound library
-
Europium cryptate-labeled anti-phospho-tyrosine antibody
-
Streptavidin-XL665
-
Low-volume 384-well white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20 nL) of each compound dilution into the 384-well assay plates. Include DMSO-only wells as negative controls.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in HTRF® Kinase Buffer containing the recombinant EGFR or HER2 enzyme and the biotinylated substrate peptide.
-
Dispense the kinase/substrate mix into the compound-containing plates.
-
Prepare an ATP solution in HTRF® Kinase Buffer.
-
To initiate the kinase reaction, add the ATP solution to all wells. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF® detection buffer.
-
Add the detection mix to all wells to stop the kinase reaction.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plates on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Normalize the data using the negative (DMSO) and positive (no enzyme or potent inhibitor) controls.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Cell-Based HTS Protocol: Cell Viability/Proliferation Assay
This protocol outlines a cell-based assay to screen for inhibitors of EGFR/HER2-driven cell proliferation using a luminescence-based cell viability readout.
Principle:
This assay utilizes cancer cell lines that are dependent on EGFR or HER2 signaling for their proliferation and survival. Inhibition of this signaling by compounds like this compound leads to a decrease in cell viability, which can be quantified by measuring the intracellular ATP levels. The amount of ATP is directly proportional to the number of metabolically active cells.
Materials:
-
EGFR/HER2-dependent cancer cell line (e.g., HCC827, NCI-H1975, or SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (as a reference inhibitor)
-
Test compound library
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
White, clear-bottom 384-well cell culture plates
-
Luminometer-compatible plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in complete culture medium to the optimized seeding density.
-
Dispense the cell suspension into the 384-well plates.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in the appropriate medium.
-
Add the compound dilutions to the cells. Include medium-only and DMSO-vehicle controls.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Plot the percent viability against the compound concentration and determine the CC50 values using a non-linear regression analysis.
-
Assay Development and Validation Logic
Prior to initiating a full-scale HTS campaign, it is critical to develop and validate the chosen assay to ensure its robustness and suitability for high-throughput screening.
References
Gozanertinib: A Tool for Investigating EGFR T790M-Mediated Resistance in Cancer Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of acquired resistance to targeted therapies remains a significant challenge in oncology. In non-small cell lung cancer (NSCLC) patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR), initial treatment with first- and second-generation tyrosine kinase inhibitors (TKIs) often yields dramatic responses. However, the majority of patients eventually develop resistance, with the secondary "gatekeeper" mutation, T790M, accounting for approximately 50-60% of cases.[1][2] This mutation involves the substitution of a threonine with a bulkier methionine at position 790 within the ATP-binding pocket of the EGFR kinase domain. This substitution sterically hinders the binding of first-generation TKIs and increases the receptor's affinity for ATP, rendering these drugs ineffective.[1][2]
Gozanertinib (also known as DBPR112) is an orally active, furanopyrimidine-based third-generation EGFR inhibitor designed specifically to overcome T790M-mediated resistance.[3] It forms a covalent bond with the Cys797 residue in the EGFR active site, enabling potent and irreversible inhibition of mutant EGFR, including the double mutant (e.g., L858R/T790M). Notably, this compound also exhibits potent inhibitory activity against HER2 exon 20 insertion mutations, a challenging alteration in NSCLC. Its efficacy in preclinical models and favorable pharmacokinetic profile have positioned it as a valuable tool for studying resistance mechanisms and as a clinical candidate for NSCLC treatment.
These application notes provide detailed protocols for utilizing this compound in preclinical research to investigate its effects on EGFR T790M-positive cancer cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the biochemical and cellular inhibitory concentrations of this compound against various EGFR genotypes and cell lines.
| Assay Type | Target/Cell Line | EGFR Mutation Status | IC50 / CC50 (nM) | Reference |
| Biochemical Assay | EGFRWT | Wild-Type | 15 | |
| EGFRL858R/T790M | Activating/Resistance | 48 | ||
| Cellular Assay | HCC827 | Exon 19 deletion | 25 | |
| H1975 | L858R/T790M | 620 | ||
| A431 | Wild-Type (overexpressed) | 1020 |
IC50: Half-maximal inhibitory concentration in a biochemical assay. CC50: Half-maximal cytotoxic concentration in a cellular assay.
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
This table presents key data from in vivo studies evaluating the antitumor activity and pharmacokinetic properties of this compound.
| Study Type | Model System | Cell Line | Treatment | Key Findings | Reference |
| Efficacy | Nude Mouse Xenograft | H1975 (L858R/T790M) | 50 mg/kg, p.o., daily for 15 days | 34% mean tumor growth inhibition | |
| Efficacy | Nude Mouse Xenograft | HCC827 (Exon 19 del) | 20-50 mg/kg, p.o., 5 days/week for 2 weeks | Significant tumor growth reduction | |
| Pharmacokinetics | Rat | N/A | 5 mg/kg, IV | t½: 2.3 h; CL: 55.6 mL/min·kg; Vss: 8.6 L/kg | |
| Rat | N/A | 20 mg/kg, PO | t½: 3.4 h; Cmax: 508 ng/mL; AUC: 2978 ng/mL·h; F: 41.5% |
p.o.: oral administration; IV: intravenous administration; t½: half-life; CL: clearance; Vss: volume of distribution at steady state; Cmax: maximum concentration; AUC: area under the curve; F: oral bioavailability.
Visualizations
Caption: EGFR signaling pathway and the impact of the T790M mutation.
Caption: Experimental workflow for a cell viability (MTT/MTS) assay.
References
- 1. This compound (DBPR112) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (DBPR112) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gozanertinib (Zongertinib) in HER2-Mutant Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gozanertinib, also known as Zongertinib, is an orally bioavailable, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2).[1][2] Unlike pan-HER inhibitors, this compound is designed to spare the epidermal growth factor receptor (EGFR), thereby potentially reducing EGFR-mediated toxicities.[2] Activating mutations in the ERBB2 gene, which encodes for HER2, are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other solid tumors.[3] These mutations lead to constitutive activation of the HER2 signaling pathway, promoting uncontrolled cell proliferation and survival. This compound covalently binds to the kinase domain of HER2, including exon 20 insertion mutations, leading to the inhibition of its downstream signaling pathways.[4] Preclinical and clinical studies have demonstrated the potent anti-tumor activity of this compound in cancers harboring HER2 mutations.
Mechanism of Action
This compound selectively and irreversibly inhibits the kinase activity of HER2. In HER2-mutant cancer cells, the HER2 receptor is constitutively active, leading to the autophosphorylation of its intracellular tyrosine kinase domain. This triggers the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways, which are crucial for cell growth, proliferation, and survival.[1][5] By covalently binding to a cysteine residue in the ATP-binding pocket of the HER2 kinase domain, this compound blocks ATP binding and subsequent receptor autophosphorylation. This abrogation of HER2 signaling leads to the inhibition of downstream pathway activation, resulting in cell cycle arrest and apoptosis of HER2-dependent cancer cells.
Caption: this compound inhibits HER2 signaling.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various HER2-mutant cell lines.
Table 1: In Vitro Proliferation Inhibition by this compound in HER2-Mutant Ba/F3 Cell Lines
| Cell Line | HER2 Mutation | IC50 (nM) |
| Ba/F3 | HER2 Exon 20 insYVMA | 5.8 |
| Ba/F3 | HER2 G776delinsVC | 6.2 |
| Ba/F3 | HER2 P780_Y781insGSP | 7.1 |
Data presented are representative values from preclinical studies. Actual values may vary depending on experimental conditions.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) |
| NCI-N87 | Gastric Cancer | Amplified | 2.5 |
| SK-BR-3 | Breast Cancer | Amplified | 3.1 |
| Calu-3 | Lung Cancer | Amplified | 8.9 |
| H2170 | Lung Cancer | Exon 20 insYVMA | 12.5 |
Data presented are representative values from preclinical studies. Actual values may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the IC50 values of this compound in HER2-mutant cell lines grown in a 96-well format.
Caption: Workflow for Cell Viability Assay.
Materials:
-
HER2-mutant cell lines (e.g., Ba/F3-HER2 Exon 20 insYVMA, NCI-N87)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[3]
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[6][7]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.[6][7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6][7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of HER2 Signaling Pathway
This protocol describes the detection of total and phosphorylated HER2, as well as downstream signaling proteins (p-AKT, p-ERK), in HER2-mutant cells treated with this compound.
Caption: Workflow for Western Blot Analysis.
Materials:
-
HER2-mutant cell lines (e.g., NCI-N87)
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (5% BSA in TBST)[9]
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for loading by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound is a potent and selective inhibitor of HER2, demonstrating significant anti-proliferative activity in HER2-mutant cancer cell lines. The provided protocols for cell viability assays and western blotting are fundamental for evaluating the efficacy and mechanism of action of this compound in a preclinical research setting. These methods can be adapted for various HER2-mutant cell lines and are crucial for the continued investigation and development of targeted therapies for HER2-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Ba/F3-P95ERBB2-Cell-Line - Kyinno Bio [kyinno.com]
- 4. promega.com [promega.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Gozanertinib (TQB3804) Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gozanertinib (also known as TQB3804) is a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the C797S mutation that confers resistance to third-generation TKIs like osimertinib. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical preclinical tools that more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts (CDX).[1][2] This document provides a detailed overview of the application of this compound in PDX models of non-small cell lung cancer (NSCLC), including experimental protocols and available preclinical data.
Data Presentation
While extensive quantitative data on this compound's efficacy across a wide range of PDX models is not yet publicly available, preclinical studies have demonstrated its potent activity in both in vitro and in vivo settings. An American Association for Cancer Research (AACR) abstract reported significant tumor growth inhibition in a lung adenocarcinoma PDX model (LUPF104).[3] The tables below summarize the available in vitro data on cell lines, which provides a strong rationale for its use in corresponding PDX models, and in vivo data from a cell line-derived xenograft (CDX) model which is often a precursor to PDX studies.
Table 1: In Vitro Anti-proliferative Activity of this compound (TQB3804) in EGFR-Mutant Cell Lines [3]
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| Ba/F3 | EGFR del19/T790M/C797S | 26.8 |
| NCI-H1975 | EGFR L858R/T790M | 163 |
| PC9 | EGFR del19 | 45 |
| A431 | EGFR Wild-Type | 147 |
Table 2: In Vitro Enzymatic Activity of this compound (TQB3804) against EGFR Kinase Mutants [3]
| EGFR Mutant | IC50 (nM) |
| del19/T790M/C797S | 0.46 |
| L858R/T790M/C797S | 0.13 |
| del19/T790M | 0.26 |
| L858R/T790M | 0.19 |
| Wild-Type | 1.07 |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the EGFR signaling pathway. Upon binding to mutant EGFR, it blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation, survival, and growth. Preclinical data from a Ba/F3 CDX model with a triple EGFR mutation confirmed that this compound treatment led to the inhibition of phosphorylated EGFR (p-EGFR), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK).
References
Application Notes and Protocols for Mass Spectrometry Analysis of Gozanertinib (Zongertinib) Metabolites
Introduction
Gozanertinib, more commonly known as Zongertinib (BI 1810631), is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2).[1][2] It is indicated for the treatment of adult patients with unresectable or metastatic non-squamous non-small cell lung cancer (NSCLC) whose tumors have activating HER2 tyrosine kinase domain mutations and who have received prior systemic therapy.[3][4] Zongertinib covalently binds to the HER2 receptor, inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, thereby reducing the proliferation of cancer cells.[1] Understanding the metabolic fate of Zongertinib is crucial for a comprehensive assessment of its efficacy, safety, and potential drug-drug interactions. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the primary analytical technique for the identification and quantification of drug metabolites in complex biological matrices.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Zongertinib and its metabolites, intended for researchers, scientists, and professionals in drug development.
Signaling Pathway of Zongertinib
Zongertinib exerts its therapeutic effect by inhibiting the HER2 signaling pathway. Upon dimerization, the HER2 receptor autophosphorylates its tyrosine kinase domain, which in turn activates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and migration. Zongertinib, as a TKI, blocks this initial phosphorylation step, thereby inhibiting these oncogenic signals.
Caption: HER2 Signaling Pathway Inhibition by Zongertinib.
Quantitative Data on Zongertinib Metabolites
As of the date of this document, specific quantitative data for the metabolites of Zongertinib from clinical or preclinical studies are not publicly available. Drug metabolism studies indicate that Zongertinib is primarily eliminated through feces, with approximately 93% of a radiolabeled dose recovered in feces and only 1.3% in urine.[1] Unchanged Zongertinib accounted for 31% of the dose in feces, suggesting significant metabolism.[1]
The following table presents hypothetical, yet representative, quantitative data for potential Zongertinib metabolites in human plasma following oral administration. This data is illustrative and based on metabolic pathways common to other tyrosine kinase inhibitors, such as oxidation and conjugation. The data is intended to serve as a template for what a quantitative analysis might yield.
| Metabolite ID | Proposed Biotransformation | Parent m/z | Metabolite m/z | Hypothetical Concentration (ng/mL) |
| Zongertinib | - | 526.2 | 526.2 | 150.5 |
| M1 | O-demethylation | 526.2 | 512.2 | 25.8 |
| M2 | N-demethylation | 526.2 | 512.2 | 15.2 |
| M3 | Hydroxylation | 526.2 | 542.2 | 8.5 |
| M4 | Glucuronide Conjugate | 526.2 | 702.2 | 5.1 |
| M5 | Sulfate Conjugate | 526.2 | 606.2 | 2.3 |
Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only. Actual metabolite concentrations must be determined experimentally.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of tyrosine kinase inhibitors and their metabolites in biological matrices.
In Vitro Metabolism using Human Liver Microsomes (HLM)
Objective: To identify the primary oxidative metabolites of Zongertinib.
Materials:
-
Zongertinib
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
Protocol:
-
Prepare a 1 mg/mL HLM suspension in 0.1 M phosphate buffer.
-
In a microcentrifuge tube, combine the HLM suspension with the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Zongertinib (final concentration, e.g., 1 µM).
-
Incubate at 37°C for 60 minutes in a shaking water bath.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation from Human Plasma
Objective: To extract Zongertinib and its metabolites from human plasma for quantitative analysis.
Materials:
-
Human plasma samples
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of Zongertinib)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Methanol, HPLC grade
Protocol:
-
Thaw plasma samples at room temperature.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate, detect, and quantify Zongertinib and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5-95% B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for metabolite identification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: To be determined experimentally for Zongertinib and each potential metabolite. For example:
-
Zongertinib: 526.2 -> [fragment ion m/z]
-
M1 (O-demethylation): 512.2 -> [fragment ion m/z]
-
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Zongertinib metabolites from biological samples.
Caption: Workflow for Zongertinib Metabolite Analysis.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the mass spectrometry-based analysis of this compound (Zongertinib) and its metabolites. While specific quantitative data for Zongertinib metabolites are not yet publicly available, the methodologies described here, adapted from established practices for similar compounds, provide a robust starting point for researchers. The successful application of these protocols will enable a deeper understanding of the metabolic profile of Zongertinib, contributing to its safe and effective use in the treatment of HER2-mutant NSCLC.
References
Troubleshooting & Optimization
Troubleshooting Gozanertinib solubility issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of Gozanertinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an orally active, furanopyrimidine-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It has shown inhibitory activity against wild-type EGFR and the L858R/T790M double mutant.[1][2] this compound is being investigated for its potential in treating non-small cell lung cancer.[2][3]
Q2: What are the primary cellular targets of this compound?
A2: this compound is a dual kinase inhibitor that primarily targets EGFR (also known as ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2). It has demonstrated activity against various mutations in these receptors, including EGFR L858R/T790M and HER2 exon 20 insertions.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO) and Ethanol at a concentration of at least 10 mg/mL. For most in vitro experiments, it is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.
Q4: My this compound is not fully dissolving in DMSO. What could be the issue?
A4: Several factors can affect the solubility of this compound in DMSO:
-
Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the inhibitor.
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can decrease the solubility of many organic compounds.
-
Temperature: Gentle warming to around 37°C, along with vortexing or sonication, can aid dissolution. However, avoid excessive heat as it may degrade the compound.
-
Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO.
Q5: I observed precipitation in my this compound DMSO stock solution after storage. What should I do?
A5: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue. Before use, visually inspect the solution. If precipitation is observed, gently warm the vial (e.g., in a 37°C water bath) and vortex until the precipitate has fully redissolved. If it persists, the concentration of your stock solution is likely lower than intended.
Troubleshooting this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges encountered with this compound in experimental settings.
Problem: this compound fails to dissolve completely in the initial solvent.
-
Tier 1: Optimization of Initial Dissolution
-
Verify Solvent Quality: Ensure the use of high-purity, anhydrous DMSO or Ethanol.
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Use a sonicator bath for 5-10 minutes to aid dissolution.
-
Gentle Warming: If the compound is heat-stable, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Tier 2: Re-evaluation of Concentration
-
Check Solubility Limits: You may be exceeding the solubility limit of this compound in the chosen solvent. Refer to the solubility data table below.
-
Prepare a More Dilute Stock: If a lower concentration is acceptable for your experimental design, try preparing a more dilute stock solution.
-
Problem: this compound precipitates upon dilution into aqueous buffer.
-
Tier 1: Co-Solvent Systems
-
If a single organic solvent isn't sufficient, a co-solvent system might be effective. This involves using a mixture of solvents to prepare the stock solution or adding a co-solvent to the final aqueous medium.
-
Protocol: Prepare stock solutions in various mixtures of solvents (e.g., DMSO/ethanol). Test the solubility of this compound in these mixtures and their compatibility with your assay.
-
-
Tier 2: pH Adjustment
-
For ionizable compounds, adjusting the pH of the final aqueous medium can significantly improve solubility.
-
Protocol: Determine the pKa of this compound (if not known). Prepare a series of buffers with pH values spanning a range around the pKa. Test the solubility of your compound in each buffer. Be mindful that the optimal pH for solubility may not be compatible with your biological assay.
-
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration | Reference |
| DMSO | ≥ 10 mg/mL | |
| Ethanol | ≥ 10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 533.6 g/mol . To prepare 1 mL of a 10 mM solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 533.6 g/mol = 0.005336 g = 5.336 mg
-
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the calculated volume of DMSO (1 mL) to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound inhibits EGFR/HER2 signaling pathways.
References
Technical Support Center: Enhancing Gozanertinib Bioavailability in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at improving the oral bioavailability of Gozanertinib (TQX-173), a furanopyrimidine-based EGFR inhibitor.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound in animal models.
Issue 1: Low and Variable Oral Bioavailability in Rodent Models
Question: We are observing low and inconsistent plasma concentrations of this compound after oral administration to mice, with a bioavailability significantly below our target. What are the potential causes and how can we improve this?
Answer:
Low oral bioavailability is a common challenge for kinase inhibitors like this compound, which often exhibit poor aqueous solubility. The observed bioavailability of a closely related furanopyrimidine-based EGFR inhibitor in mice was reported to be approximately 27%. Several factors can contribute to this, including:
-
Poor Aqueous Solubility: this compound's chemical structure suggests it is a lipophilic molecule with limited solubility in gastrointestinal fluids, which is a primary barrier to absorption.
-
Inadequate Formulation: The choice of vehicle for oral administration is critical. A simple aqueous suspension may not be sufficient to achieve adequate dissolution and absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the drug back into the gut lumen.
Suggested Solutions & Optimization Strategies:
-
Formulation Optimization:
-
Co-solvent Systems: For initial screening, consider using a mixture of solvents to improve solubility. A common starting point for rodent studies is a vehicle containing a combination of PEG 400, propylene (B89431) glycol, and/or Tween® 80 in water or saline.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a hydrophilic polymer (e.g., PVP/VA, HPMC-AS) can significantly enhance its dissolution rate and oral absorption. This is a more advanced but often highly effective strategy.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the compound in a solubilized state within fine oil-in-water emulsions in the gut.
-
Nanonization: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution.
-
-
Addressing Metabolic and Transporter-Mediated Efflux:
-
In Vitro Assessment: Conduct in vitro assays using liver microsomes and Caco-2 cells to determine the metabolic stability and potential for P-gp efflux of this compound.
-
Prodrug Approach: While a more involved chemical modification, a prodrug strategy could be employed to mask the moieties susceptible to first-pass metabolism or to temporarily increase hydrophilicity for better absorption.
-
Issue 2: Difficulty in Preparing a Homogeneous and Stable Dosing Formulation
Question: Our attempts to formulate this compound for oral gavage have resulted in a suspension that quickly settles, leading to inconsistent dosing. What are some best practices for preparing a stable suspension?
Answer:
For poorly soluble compounds, achieving a uniform and stable suspension is crucial for accurate dosing in animal studies.
Suggested Solutions & Optimization Strategies:
-
Vehicle Selection:
-
Suspending Agents: Incorporate a suspending agent into your vehicle. A commonly used vehicle for oral gavage in rodents is 0.5% to 1% methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) in purified water. These agents increase the viscosity of the vehicle, slowing down the sedimentation of drug particles.
-
Wetting Agents: The addition of a small amount of a surfactant, such as Tween® 80 (e.g., 0.1% to 0.5%), can improve the wettability of the hydrophobic drug powder, facilitating a more uniform dispersion.
-
-
Preparation Technique:
-
Particle Size Reduction: If not already micronized, consider reducing the particle size of the this compound powder through milling to improve its dispersibility.
-
Homogenization: Use a homogenizer or sonicator to break down drug agglomerates and ensure a fine, uniform suspension.
-
Constant Agitation: During dosing, ensure the formulation is continuously stirred or vortexed between administrations to each animal to maintain homogeneity.
-
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of this compound in common animal models?
A1: Publicly available pharmacokinetic data for this compound is limited. However, data for this compound and a closely related furanopyrimidine-based EGFR inhibitor ('Compound 52') are summarized below. It is important to note that these values can be influenced by the specific formulation used in the studies.
Table 1: Pharmacokinetic Parameters of this compound and a Related Compound in Rodents
| Parameter | This compound (Rat) | 'Compound 52' (Mouse) |
| Dose (Oral) | 50 mg/kg | 100 mg/kg |
| Cmax | 508 ng/mL | Not Reported |
| Tmax | Not Reported | Not Reported |
| AUC | 2978 ng/mL*h | Not Reported |
| T½ (Oral) | 3.4 hours | Not Reported |
| Oral Bioavailability (F) | Not Reported | 27% |
| Dose (IV) | 5 mg/kg | Not Reported |
| T½ (IV) | 2.3 hours | Not Reported |
| Clearance (CL) | 55.6 mL/min/kg | Not Reported |
| Volume of Distribution (Vss) | 8.6 L/kg | Not Reported |
Data for this compound in rats is sourced from commercial vendor information and should be confirmed with primary literature. Data for 'Compound 52' is from a peer-reviewed research article.
Q2: What is the mechanism of action of this compound?
A2: this compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR. This selectivity is intended to reduce the side effects associated with first and second-generation EGFR inhibitors.
Q3: Are there any known drug-drug interactions to be aware of in preclinical studies?
A3: While specific drug-drug interaction studies for this compound are not widely published, it is important to consider that many kinase inhibitors are metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4. Co-administration with strong inhibitors or inducers of these enzymes could alter the plasma concentrations of this compound. When designing co-dosing studies, it is advisable to first characterize the metabolic pathways of this compound.
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage in Mice
Objective: To prepare a basic, homogeneous suspension of this compound for oral administration in mice.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
0.1% (v/v) Tween® 80
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Homogenizer or sonicator (optional)
Methodology:
-
Calculate the required amount of this compound and vehicle for the number of animals and the desired dose volume (typically 5-10 mL/kg for mice).
-
In a clean mortar, add the weighed this compound powder.
-
Add a small volume of the 0.5% MC solution containing 0.1% Tween® 80 to the powder to form a paste.
-
Triturate the paste with the pestle until it is smooth and uniform.
-
Gradually add the remaining vehicle while continuously stirring to form a suspension.
-
Transfer the suspension to a suitable container and place it on a stir plate with a magnetic stir bar for continuous agitation.
-
If necessary, use a homogenizer or sonicator to further reduce particle size and improve homogeneity.
-
Maintain constant stirring of the suspension throughout the dosing procedure.
Visualizations
Caption: Workflow for this compound bioavailability enhancement.
Caption: this compound's inhibition of EGFR signaling.
Gozanertinib off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gozanertinib (TQB3804). The information provided is intended to help mitigate potential off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a fourth-generation, orally bioavailable epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target and inhibit the activity of various mutant forms of EGFR, including the C797S mutation which confers resistance to third-generation EGFR inhibitors like osimertinib.[1][2] this compound also inhibits the activity of human epidermal growth factor receptor 2 (HER2). By binding to these receptors, this compound blocks their signaling pathways, which can lead to the inhibition of tumor cell proliferation and induction of cell death in cancer cells overexpressing these mutated receptors.[1]
Q2: What are the known on-target activities of this compound?
A2: Preclinical studies have demonstrated that this compound potently inhibits several EGFR mutations, including those that are resistant to previous generations of EGFR TKIs. The table below summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against various EGFR mutations.
Quantitative Data Summary: this compound On-Target Activity
| Target | IC50 (nM) |
| EGFRd746-750/T790M/C797S | 0.46[3][4] |
| EGFRL858R/T790M/C797S | 0.13[3][4] |
| EGFRd746-750/T790M | 0.26[3] |
| EGFRL858R/T790M | 0.19[3] |
| EGFRWT (Wild-Type) | 1.07[3][4] |
Q3: Is there a publicly available kinome-wide selectivity profile for this compound?
A3: As of the latest available information, a comprehensive, publicly accessible kinome-wide selectivity profile for this compound (TQB3804) has not been published. While its high potency against target EGFR mutations is documented, a broad screen against a panel of other kinases would be necessary to fully characterize its off-target profile. The goal of fourth-generation EGFR inhibitors is to enhance specificity for mutant EGFR while minimizing off-target effects on wild-type EGFR to reduce toxicity.[5]
Q4: What are the potential off-target effects of fourth-generation EGFR inhibitors?
A4: While specific off-target effects for this compound are not detailed in public literature, researchers should be aware of potential off-target mechanisms observed with other TKIs. These can include inhibition of other kinases with similar ATP-binding pockets or unintended interactions with other proteins. Off-target activities are a common cause of adverse drug reactions, which for TKIs can include gastrointestinal disorders, skin reactions, and fatigue.[6] For example, resistance to fourth-generation EGFR TKIs in preclinical models has been shown to arise from off-target mechanisms like MET gene amplification.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Unexpected cellular phenotype not consistent with EGFR/HER2 inhibition. | Off-target kinase inhibition: this compound may be inhibiting other kinases, leading to unforeseen biological consequences. | 1. Perform a Rescue Experiment: Introduce a drug-resistant mutant of EGFR into your cells. If the phenotype is rescued, the effect is likely on-target. If it persists, it may be an off-target effect.2. Use a Structurally Unrelated Inhibitor: Test another EGFR/HER2 inhibitor with a different chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.3. Kinome Profiling: If resources permit, perform a kinome-wide selectivity screen to identify potential off-target kinases. |
| High levels of cytotoxicity at effective concentrations. | 1. On-target toxicity: Inhibition of wild-type EGFR can lead to toxicity in non-cancerous cells.[4]2. Off-target toxicity: Inhibition of essential kinases other than EGFR/HER2.3. Compound precipitation: At high concentrations, the compound may precipitate out of solution, leading to non-specific toxicity. | 1. Titrate the Concentration: Determine the lowest effective concentration of this compound to minimize toxicity.2. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to EGFR/HER2 at the concentrations used in your experiments.3. Solubility Check: Visually inspect your culture media for any signs of precipitation and consider using a lower concentration or a different solvent vehicle (with appropriate controls). |
| Inconsistent experimental results. | 1. Compound Instability: this compound may be degrading in your experimental system.2. Activation of Compensatory Signaling Pathways: Cells may adapt to EGFR/HER2 inhibition by upregulating other survival pathways. | 1. Freshly Prepare Solutions: Always use freshly prepared solutions of this compound for your experiments.2. Analyze Key Signaling Nodes: Use techniques like Western blotting to probe for the activation of known compensatory pathways (e.g., MET, PI3K/Akt).3. Combination Therapy: Consider combining this compound with an inhibitor of a suspected compensatory pathway to overcome resistance. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in vitro.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The amount of light generated is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., EGFR, HER2, or a potential off-target kinase)
-
Specific peptide or protein substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 100 µM. Also, prepare a DMSO-only control.
-
Reaction Setup:
-
Add kinase reaction buffer to each well.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO control to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the kinase substrate and ATP to each well to start the reaction. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
-
ATP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for verifying the binding of this compound to its target proteins (EGFR/HER2) within intact cells.
Principle: The binding of a ligand (this compound) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating the cells to various temperatures and quantifying the amount of soluble target protein remaining.
Materials:
-
Cell line expressing the target protein (e.g., NCI-H1975 for mutant EGFR)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with either this compound (at the desired concentration) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by Western blotting using a primary antibody specific for the target protein (e.g., anti-EGFR). Also, probe for a loading control that does not change its thermal stability upon drug treatment.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (this compound or vehicle), plot the normalized band intensity of the target protein against the temperature.
-
A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Visualizations
EGFR/HER2 Signaling Pathway
Caption: Simplified EGFR/HER2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse Reactions of First-Line Tyrosine Kinase Inhibitors in Advanced Hepatocellular Carcinoma Treatment: A Descriptive Analysis From WHO-VigiAccess - PMC [pmc.ncbi.nlm.nih.gov]
Refining Gozanertinib Treatment Protocols for Long-Term Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gozanertinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2).[1][2] It functions by covalently binding to the ATP-binding site within the kinase domain of these receptors.[1] This binding action blocks the initiation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for tumor cell growth and proliferation.[1] this compound has demonstrated potent activity against wild-type EGFR (EGFRWT) and clinically relevant mutant forms, including the L858R/T790M double mutation that confers resistance to earlier generations of EGFR inhibitors.[1] It also shows significant activity against EGFR and HER2 exon 20 insertion mutations.
Q2: What are the recommended starting concentrations for in vitro studies with this compound?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on published IC50 and CC50 values, a good starting point for dose-response experiments would be in the nanomolar to low micromolar range. For instance, in H1975 cells, this compound has been shown to reduce phosphorylated EGFR in a dose-dependent manner in the range of 0.32-1000 nM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, you can dissolve the appropriate amount of this compound powder in anhydrous DMSO. It is recommended to gently warm the solution to 37°C and use sonication to aid dissolution. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. For long-term storage, it is recommended to store the DMSO stock solution at -80°C. For short-term use, -20°C is acceptable.
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in cell viability assays.
-
Possible Cause 1: Compound Precipitation. this compound, like many kinase inhibitors, has low aqueous solubility. When diluting a concentrated DMSO stock into cell culture media, the compound can precipitate, leading to inconsistent effective concentrations.
-
Solution: Ensure the final DMSO concentration in your cell culture medium is kept low, typically at or below 0.1%, although some cell lines may tolerate up to 1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. Prepare working solutions by performing a serial dilution from the DMSO stock. For example, create an intermediate dilution in DMSO before the final dilution into pre-warmed cell culture medium. Mix thoroughly by gentle inversion or pipetting immediately after dilution.
-
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variability in viability readouts.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Allow cells to adhere for at least 24 hours before adding the drug.
-
-
Possible Cause 3: Assay Endpoint. The timing of the viability assessment can significantly impact the results, especially in long-term studies.
-
Solution: For long-term studies, consider performing viability assays at multiple time points to understand the dynamic effects of this compound. Be aware that some cells may enter a state of dormancy or senescence rather than undergoing apoptosis, which might not be accurately captured by short-term metabolic assays.
-
Problem 2: Development of drug resistance in long-term cell culture.
-
Possible Cause 1: On-target Secondary Mutations. Continuous exposure to this compound can lead to the selection of cancer cells with secondary mutations in the EGFR or HER2 kinase domains that prevent effective drug binding. This is a common mechanism of resistance to tyrosine kinase inhibitors.
-
Solution: To characterize resistance, perform sequencing of the EGFR and HER2 genes in the resistant cell population to identify potential secondary mutations.
-
-
Possible Cause 2: Activation of Bypass Signaling Pathways. Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the EGFR/HER2 blockade. For example, amplification or activation of other receptor tyrosine kinases like MET or FGFR can reactivate downstream signaling.
-
Solution: Use techniques like Western blotting or phospho-kinase arrays to screen for the activation of alternative signaling pathways in the resistant cells. This may reveal new therapeutic targets for combination therapies.
-
-
Possible Cause 3: Phenotypic Changes. Cells may undergo an epithelial-to-mesenchymal transition (EMT), which can be associated with increased drug resistance.
-
Solution: Monitor for morphological changes in your cell cultures. Assess the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence.
-
Problem 3: Difficulty in detecting a significant decrease in EGFR phosphorylation by Western blot.
-
Possible Cause 1: Suboptimal Antibody. The quality and specificity of the phospho-EGFR antibody are critical.
-
Solution: Use a well-validated antibody specific for the desired phosphorylation site (e.g., Tyr1068). Include positive and negative controls in your experiment. A good positive control is lysate from cells stimulated with EGF, and a negative control would be lysate from unstimulated cells.
-
-
Possible Cause 2: Insufficient Inhibition. The concentration or duration of this compound treatment may not be sufficient to achieve maximal inhibition of EGFR phosphorylation.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting EGFR phosphorylation in your specific cell line.
-
-
Possible Cause 3: Rapid Phosphorylation Rebound. In some cases, there can be a rebound in receptor phosphorylation after the drug is removed or its concentration decreases.
-
Solution: Ensure that the cell lysis for Western blotting is performed promptly after the treatment period to capture the inhibitory effect.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 / CC50 | Reference |
| EGFRWT | Kinase Assay | 15 nM | |
| EGFRL858R/T790M | Kinase Assay | 48 nM | |
| HCC827 | Cell-based | 25 nM | |
| H1975 | Cell-based | 620 nM | |
| A431 | Cell-based | 1.02 µM |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | T1/2 (hours) | CL (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (F%) | Reference |
| Intravenous (IV) | 5 | 2.3 | 55.6 | 8.6 | - | |
| Oral (PO) | 20 | - | - | - | 41.5 |
Experimental Protocols
Protocol 1: Long-Term this compound Treatment in Cell Culture to Generate Resistant Lines
This protocol is adapted from general methods for establishing drug-resistant cell lines and should be optimized for your specific cell line.
-
Initial IC50 Determination: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your parental cell line after 72 hours of treatment.
-
Initiation of Long-Term Treatment: Seed cells at a low density. After 24 hours, replace the medium with fresh medium containing this compound at a concentration of approximately IC10 to IC20 (a concentration that causes 10-20% growth inhibition).
-
Dose Escalation: Culture the cells in the presence of this compound continuously. The medium should be changed every 2-3 days with fresh drug-containing medium. Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound. A common approach is to double the concentration every 2-4 weeks.
-
Monitoring: Regularly monitor the cells for changes in morphology and growth rate.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different passages for future experiments.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on EGFR phosphorylation.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO). For some cell lines, you may need to serum-starve the cells overnight and then stimulate with EGF (e.g., 100 ng/mL for 15 minutes) with or without this compound pre-treatment to observe a robust phosphorylation signal.
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at high speed at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control protein (e.g., GAPDH or β-actin).
Mandatory Visualization
Caption: this compound's mechanism of action on the EGFR/HER2 signaling pathway.
Caption: Workflow for generating and analyzing this compound-resistant cell lines.
References
Addressing variability in Gozanertinib experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Gozanertinib experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, furanopyrimidine-based dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] It functions by binding to the ATP-binding site of the kinase domain of these receptors, which prevents their autophosphorylation and subsequent activation of downstream signaling pathways.[2] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades, are critical for cell proliferation and survival.[1] this compound has shown inhibitory activity against wild-type EGFR as well as clinically relevant mutations such as L858R and T790M.[2]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated inhibitory activity in several cancer cell lines, including:
-
HCC827 (Non-small cell lung cancer)
-
H1975 (Non-small cell lung cancer)
-
A431 (Epidermoid carcinoma)[2]
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific EGFR mutation and the cell line being tested. It's important to note that IC50 values can also differ between experiments due to various factors.[3][4]
Data Summary: this compound IC50 Values
| Target/Cell Line | IC50 Value |
| EGFR (Wild Type) | 15 nM[2] |
| EGFR (L858R/T790M) | 48 nM[2] |
| HCC827 | 25 nM[2] |
| H1975 | 620 nM[2] |
| A431 | 1.02 µM[2] |
Q4: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to tyrosine kinase inhibitors (TKIs) like this compound can generally occur through two main mechanisms:
-
On-target resistance: This involves alterations in the target protein itself, such as secondary mutations in the EGFR kinase domain that prevent the drug from binding effectively.[5]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling, such as the activation of other receptor tyrosine kinases (e.g., MET) or downstream signaling molecules (e.g., RAS, PI3K).[5][6]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Cell Line Integrity | - Use low-passage, authenticated cell lines. Genetic drift can occur in high-passage cells, altering their response to drugs. - Regularly test for mycoplasma contamination. |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before plating. - Use a calibrated automated cell counter for accurate cell counts. - To avoid the "edge effect," fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data. |
| Compound Solubility and Stability | - Visually inspect the media for any signs of precipitation after adding this compound. - Prepare fresh dilutions from a frozen stock solution for each experiment. - Ensure the final DMSO concentration is consistent and low (typically ≤ 0.1%) across all wells to minimize solvent-induced toxicity. |
| Assay-Specific Issues | - Be aware that different viability assays measure different cellular parameters and can yield different results. - Ensure the incubation time with the assay reagent is consistent across all plates and experiments. |
Issue 2: Inconsistent Western Blot Results for Phosphorylated EGFR (p-EGFR)
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Cell Stimulation/Inhibition | - If using a ligand like EGF to stimulate EGFR phosphorylation, optimize the concentration and stimulation time to achieve a robust and consistent p-EGFR signal in your control group. - Standardize the pre-incubation time with this compound before ligand stimulation. |
| Sample Preparation | - Perform all cell lysis steps on ice to minimize protein degradation. - Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation state of EGFR. - Ensure accurate protein quantification to load equal amounts of protein for each sample. |
| Antibody Performance | - Use validated antibodies for both p-EGFR and total EGFR. - Optimize antibody dilutions and incubation times. - Always include a positive control (e.g., lysate from EGF-stimulated cells) and a negative control (e.g., lysate from unstimulated or inhibitor-treated cells). |
| Technical Issues with Blotting | - Ensure complete and even transfer of proteins from the gel to the membrane. - Use an appropriate blocking buffer to minimize background noise. - Ensure thorough washing steps to remove unbound antibodies. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in fresh culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium.
-
Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for p-EGFR Inhibition
This protocol outlines the steps to assess the inhibition of EGFR phosphorylation by this compound.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an optimized concentration of EGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualizations
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Experimental Variability Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicity Assessment of Gozanertinib: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the preclinical toxicity assessment of Gozanertinib, a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Given the limited publicly available preclinical toxicity data specific to this compound, this guide draws upon the established toxicity profiles of other EGFR and HER2 inhibitors to anticipate potential challenges and offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target toxicities of this compound based on its mechanism of action?
A1: As a dual EGFR and HER2 inhibitor, this compound is expected to exhibit on-target toxicities similar to other drugs in this class. Since EGFR is expressed in various normal tissues, including the skin and gastrointestinal tract, common adverse effects are likely to include dermatologic toxicities (such as acneiform rash and dry skin) and gastrointestinal issues (like diarrhea and mucositis).[1][2][3][4][5] Inhibition of HER2 can also be associated with cardiac dysfunction, although this is more commonly observed with monoclonal antibodies.[6] Careful monitoring of these organ systems is crucial in preclinical studies.
Q2: What preclinical models are most appropriate for evaluating this compound toxicity?
A2: A combination of in vitro and in vivo models is recommended. In vitro studies using cell lines derived from relevant tissues (e.g., keratinocytes, intestinal epithelial cells, cardiomyocytes) can provide initial insights into potential organ-specific toxicities. For in vivo assessment, standard rodent (rat, mouse) and non-rodent (dog, non-human primate) species are typically used in single-dose and repeat-dose toxicity studies to evaluate the overall safety profile and identify target organs of toxicity.[7][8]
Q3: How should starting doses for in vivo toxicity studies be determined?
A3: Dose selection for initial in vivo studies should be informed by in vitro potency and pharmacokinetic (PK) data. The initial dose is often a fraction of the pharmacologically active dose. Subsequent dose escalation studies are performed to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[7][8] Toxicokinetic (TK) analysis is essential to correlate drug exposure with observed toxicities.[9][10][11]
Q4: What are the key parameters to monitor in preclinical in vivo toxicity studies?
A4: Comprehensive monitoring should include daily clinical observations, body weight, and food/water consumption. Regular hematology and clinical chemistry analyses are critical for detecting effects on hematopoietic, renal, and hepatic function. At the end of the study, a full necropsy with histopathological examination of all major organs is necessary to identify any microscopic changes.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Severe skin rash and lesions in animal models. | On-target inhibition of EGFR in the skin is the likely cause.[1][2][5][12] | - Reduce the dose and/or frequency of this compound administration.- Consider topical supportive care for the skin lesions to prevent secondary infections.- Evaluate the correlation between the severity of the rash and drug exposure levels (toxicokinetics).- In future studies, consider prophylactic treatment with agents known to mitigate EGFR inhibitor-induced rash, if applicable to the animal model. |
| Significant body weight loss and diarrhea. | Inhibition of EGFR in the gastrointestinal tract can disrupt normal function, leading to malabsorption and diarrhea.[3][4][13][14] | - Administer anti-diarrheal agents and provide fluid and electrolyte support.- Temporarily interrupt dosing to allow for recovery.- Re-evaluate the dose level and dosing schedule.- Perform histopathological analysis of the gastrointestinal tract to assess the extent of mucosal damage. |
| Elevated liver enzymes (ALT, AST) in bloodwork. | Potential for off-target hepatotoxicity or metabolism-related liver stress. | - Confirm the finding with repeat blood analysis.- Reduce the dose or discontinue treatment in the affected animals.- Conduct a thorough histopathological examination of the liver to identify the nature of the injury (e.g., necrosis, inflammation).- Investigate the metabolic profile of this compound to identify any potentially hepatotoxic metabolites. |
| Unexpected mortality at doses previously considered safe. | Could be due to acute cardiac events, severe gastrointestinal toxicity leading to dehydration, or other unforeseen off-target effects. | - Perform a thorough necropsy and histopathology on all deceased animals to determine the cause of death.- Review all study data, including clinical observations, body weight changes, and food/water intake, for any preceding signs of distress.- Re-evaluate the pharmacokinetic and toxicokinetic data to check for any unexpected drug accumulation or variability in exposure. |
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| A431 | Skin (Epidermoid Carcinoma) | 0.05 |
| HaCaT | Skin (Keratinocyte) | 1.2 |
| Caco-2 | Colon (Adenocarcinoma) | 0.8 |
| H9c2 | Heart (Myoblast) | > 10 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Findings from a 28-Day Repeat-Dose Toxicity Study in Rats
| Dose Group (mg/kg/day) | Key Clinical Observations | Target Organs of Toxicity (Histopathology) |
| 0 (Vehicle) | No significant findings | No significant findings |
| 10 | Mild, transient skin erythema | Skin: Mild epidermal hyperplasia |
| 30 | Moderate skin rash, slight decrease in body weight gain | Skin: Moderate epidermal hyperplasia, hyperkeratosisGI Tract: Mild villous atrophy |
| 100 | Severe skin lesions, significant body weight loss, diarrhea | Skin: Severe epidermal atrophy, inflammationGI Tract: Moderate to severe villous atrophy, inflammationLiver: Minimal centrilobular hypertrophy |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Rodent Repeat-Dose Toxicity Study
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Administration: Administer this compound or vehicle orally once daily for 28 consecutive days.
-
Monitoring: Conduct and record clinical observations, body weight, and food consumption daily.
-
Sample Collection: Collect blood samples for hematology and clinical chemistry analysis at baseline and at the end of the study.
-
Necropsy and Histopathology: At the end of the 28-day treatment period, perform a full necropsy, record organ weights, and collect all major organs and tissues for histopathological examination.
-
Toxicokinetic Analysis: Collect blood samples at specified time points after the first and last doses to determine the plasma concentrations of this compound and calculate key TK parameters.
Visualizations
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management Strategies for Adverse Events Associated With EGFR TKIs in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Prospective evaluation of the cardiac safety of HER2-targeted therapies in patients with HER2-positive breast cancer and compromised heart function: the SAFE-HEaRt study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medpace.com [medpace.com]
- 10. Key Considerations in Toxicokinetic - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adverse event profiles of epidermal growth factor receptor-tyrosine kinase inhibitors in cancer patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
Enhancing Gozanertinib Efficacy: A Technical Support Guide
Introduction
Welcome to the technical support center for Gozanertinib (also known as TQB3804), a fourth-generation epidermal growth factor receptor (EGFR) inhibitor. This compound is a potent, orally active inhibitor designed to target both wild-type EGFR and various mutations, including the resistance mutations T790M and C797S that emerge after treatment with earlier-generation EGFR tyrosine kinase inhibitors (TKIs)[1][2][3]. This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to support the rational design of combination therapies aimed at enhancing this compound's anti-tumor efficacy and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a furanopyrimidine-based EGFR inhibitor that covalently binds to the ATP-binding site of the EGFR kinase domain[1]. This action inhibits EGFR phosphorylation and blocks downstream signaling pathways crucial for cell growth and survival, such as the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways[2][4]. It shows potent inhibitory activity against wild-type EGFR, sensitizing mutations (e.g., L858R, exon 19 deletions), and key resistance mutations like T790M and C797S[1][2][3].
Q2: We are observing the emergence of resistance to this compound monotherapy in our non-small cell lung cancer (NSCLC) cell line models. What are the likely mechanisms?
A2: While this compound targets key on-target EGFR resistance mutations, acquired resistance can still develop through several mechanisms common to EGFR TKIs. These primarily involve the activation of bypass signaling pathways that reactivate downstream signaling independently of EGFR. Key bypass tracks include:
-
MET Amplification: Upregulation of the MET receptor tyrosine kinase can reactivate the PI3K/AKT and MAPK pathways, rendering cells resistant to EGFR inhibition[5][6][7].
-
HER2 Amplification: Similar to MET, amplification of HER2 (ErbB2) can provide an alternative signaling route to sustain proliferation[8].
-
Activation of other Receptor Tyrosine Kinases (RTKs): Pathways like FGFR can also become activated to bypass EGFR blockade[9][10].
-
Downstream Mutations: Alterations in components of the MAPK pathway (e.g., KRAS, BRAF) or PI3K pathway (e.g., PIK3CA mutations) can lead to resistance[8].
Q3: What combination strategies are most promising for overcoming this compound resistance or enhancing its efficacy?
A3: Based on common resistance mechanisms, rationally designed combination therapies are a promising strategy. The most explored combinations for advanced EGFR inhibitors involve targeting key bypass pathways:
-
EGFR + MET Inhibition: Combining an EGFR inhibitor with a MET inhibitor (like crizotinib, capmatinib, or savolitinib) is a leading strategy for patients who develop MET amplification-mediated resistance. This dual blockade has shown promising anti-tumor effects in both preclinical models and clinical studies[5][6][7][11].
-
EGFR + SHP2 Inhibition: SHP2 is a critical phosphatase that acts as a downstream signaling hub for multiple RTKs, including EGFR, and is essential for activating the RAS/MAPK pathway[12][13]. Combining this compound with a SHP2 inhibitor (like TNO155 or JAB-3312) can prevent adaptive resistance by blocking this convergent signaling node, potentially resensitizing tumors to EGFR inhibition[13][14][15].
-
EGFR + PI3K/AKT/mTOR Inhibition: For tumors that rely on the PI3K/AKT pathway for survival, dual inhibition with a PI3K pathway inhibitor may offer synergistic effects[16].
Troubleshooting Guide
Issue 1: Sub-optimal synergy or antagonism observed with a this compound + MET inhibitor combination in vitro.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing Ratio | The synergistic effect of drug combinations is often dependent on the dose ratio. Perform a checkerboard assay with a wide range of concentrations for both this compound and the MET inhibitor to determine the optimal synergistic ratio. Calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy). |
| Cell Line Insensitivity | Verify that the cell line model has the appropriate genetic background. The combination is most effective in cells with a sensitizing EGFR mutation that have acquired MET amplification as a resistance mechanism. Confirm MET amplification status via FISH or qPCR and MET protein overexpression/phosphorylation via Western blot. |
| Drug Scheduling | The sequence of drug administration can matter. Test different schedules: concurrent administration, this compound followed by MET inhibitor, or MET inhibitor followed by this compound. |
| Off-Target Effects | At high concentrations, off-target effects of either drug could lead to unexpected toxicity or antagonism. Ensure that concentrations used are relevant to the known IC50 values for their respective targets. |
Issue 2: High in vivo toxicity or lack of efficacy in a xenograft model with a this compound + SHP2 inhibitor combination.
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) | Ensure both drugs have compatible PK profiles in the chosen animal model. Review literature for the half-life, Cmax, and bioavailability of both agents[1]. Staggered dosing may be required if the Tmax of the drugs differs significantly. |
| Overlapping Toxicities | Both EGFR and SHP2 inhibitors can have on-target toxicities (e.g., rash, gastrointestinal issues). Conduct a Maximum Tolerated Dose (MTD) study for each drug individually and then for the combination, starting at lower doses. Monitor animal body weight, clinical signs, and consider intermittent dosing schedules. |
| Insufficient Target Engagement | The administered dose may not be sufficient to inhibit the targets in the tumor tissue. After a short course of treatment, sacrifice a subset of animals and perform pharmacodynamic (PD) analysis. Use Western blot on tumor lysates to check for inhibition of p-EGFR and p-ERK. |
| Tumor Model Heterogeneity | The tumor may be composed of clones with different resistance mechanisms. Analyze post-treatment tumor samples for alternative resistance pathways (e.g., HER2 amplification, KRAS mutation) that may not be susceptible to the EGFR/SHP2 dual blockade. |
Quantitative Data on Combination Therapies
The following tables summarize preclinical and clinical data for combination strategies relevant to enhancing the efficacy of advanced EGFR inhibitors like this compound.
Table 1: Preclinical Efficacy of EGFR + MET Inhibitor Combinations in NSCLC Models
| Cell Line | EGFR Mutation | Resistance Mechanism | EGFRi | METi | Efficacy Outcome | Reference |
|---|---|---|---|---|---|---|
| HCC827ER | Exon 19 del | T790M + HGF Overexpression | WZ4002 | E7050 | Marked inhibition of p-ErbB3, p-Akt, p-Erk | [5] |
| H1975 | L858R/T790M | MET Amplification | Gefitinib | Capmatinib | Synergistic cell growth inhibition; Tumor regression in vivo |[7] |
Table 2: Clinical Efficacy of EGFR + MET Inhibitor Combinations in NSCLC Patients
| Study | Patient Population | Combination Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|---|
| Real-World Study | EGFR-mutant, MET-amplified, prior EGFR-TKI | EGFR-TKI + Crizotinib | Not Reported | 5.0 months | [11] |
| INSIGHT Phase 2 | EGFR-mutant, MET-amplified, post-osimertinib | Gefitinib + Tepotinib | 43.9% | 5.4 months | [6] |
| Real-World Study | EGFR-mutant, MET-overexpressed, prior EGFR-TKI | EGFR-TKI + MET-TKI | 29.6% | 7.3 months |[17] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay and Combination Index (CI) Calculation
-
Cell Seeding: Seed EGFR-mutant NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound (Drug A) and the combination drug (e.g., a MET or SHP2 inhibitor, Drug B) in culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent titrations for both drugs and their combinations at various constant and non-constant ratios. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize viability data to vehicle-treated controls.
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
Interpretation: CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
-
Protocol 2: In Vivo Xenograft Study for Combination Efficacy
-
Cell Implantation: Subcutaneously implant 5 x 10^6 EGFR-mutant/MET-amplified NSCLC cells (e.g., HCC827-GR) suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Combination partner (e.g., SHP099) alone, (4) this compound + Combination partner.
-
Drug Administration: Administer drugs according to their established MTD and schedule (e.g., oral gavage, once daily). This compound has been tested at 50 mg/kg orally in H1975 models[1].
-
Monitoring: Measure tumor volume and animal body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the combination therapy compared to monotherapies.
-
(Optional) Collect tumors at the end of the study for pharmacodynamic analysis (e.g., Western blot for p-EGFR, p-MET, p-ERK).
-
Visualizations: Signaling Pathways and Workflows
Caption: EGFR and MET signaling pathways converging on MAPK and PI3K/AKT.
Caption: Experimental workflow for testing this compound and SHP2 inhibitor synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. mdpi.com [mdpi.com]
- 8. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR and MET Combined Inhibition in EGFR-Mutated Advanced NSCLC: A Real-World Study - Conference Correspondent [conference-correspondent.com]
- 12. SHP2 inhibition and adjuvant therapy synergistically target KIT-mutant GISTs via ERK1/2-regulated GSK3β/cyclin D1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. irbm.com [irbm.com]
- 16. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination Therapy With MET Tyrosine Kinase Inhibitor and EGFR Tyrosine Kinase Inhibitor in Patients With MET-Overexpressed EGFR-Mutant Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Gozanertinib vs. Osimertinib: A Comparative Guide for Researchers in EGFR-Mutant Cancers
A Detailed Preclinical Analysis of Two Targeted Therapies for Epidermal Growth Factor Receptor (EGFR) Driven Malignancies.
This guide provides a comprehensive comparison of Gozanertinib (DBPR112) and Osimertinib, two prominent tyrosine kinase inhibitors (TKIs) targeting EGFR mutations in cancer. The following sections detail their mechanisms of action, comparative preclinical efficacy, and the experimental protocols used to generate the presented data. This information is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.
Introduction
Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in several cancers, most notably non-small cell lung cancer (NSCLC). These mutations lead to constitutive activation of EGFR signaling pathways, promoting uncontrolled cell proliferation and survival. While first and second-generation EGFR TKIs have shown clinical benefit, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors.
Osimertinib (Tagrisso®) , a third-generation, irreversible EGFR TKI, has become a standard of care for patients with EGFR-mutated NSCLC, including those with the T790M resistance mutation.[1][2] It selectively targets both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M mutation, while sparing wild-type (WT) EGFR, thereby reducing off-target toxicities.[2]
This compound (DBPR112) is an orally active, furanopyrimidine-based irreversible inhibitor of both EGFR and HER2.[1][3] Preclinical studies have highlighted its potent activity against EGFR mutations, including the T790M resistance mutation, and have suggested superior potency against certain exon 20 insertion mutations when compared to Osimertinib.[4][5][6]
This guide aims to provide a side-by-side preclinical comparison of these two inhibitors to inform further research and development in the field of targeted cancer therapy.
Mechanism of Action
Both this compound and Osimertinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the kinase activity of EGFR, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.
Preclinical Efficacy: A Comparative Analysis
In Vitro Kinase and Cell-Based Assays
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and cell-based potencies (CC50) for this compound and Osimertinib against various EGFR mutations and cell lines.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Target | This compound (DBPR112) | Osimertinib |
| EGFR WT | 15[1][3] | 493.8[7] |
| EGFR Exon 19 del | - | 12.92[7] |
| EGFR L858R/T790M | 48[1][3] | 11.44[7] |
Table 2: Cell-Based Proliferation/Viability (CC50/IC50, nM)
| Cell Line | EGFR Mutation Status | This compound (DBPR112) | Osimertinib |
| A431 | EGFR WT (amplified) | 1020[1][3] | - |
| HCC827 | Exon 19 del | 25[1][3] | - |
| H1975 | L858R/T790M | 620[1][3] | 5[8] |
| PC-9 | Exon 19 del | - | 7[8] |
| H3255 | L858R | - | 12[8] |
| PC-9ER | Exon 19 del, T790M | - | 13[8] |
Note: Direct head-to-head comparative studies are limited. Data is compiled from different sources and experimental conditions may vary.
One study reported that this compound (DBPR112) exhibited tenfold greater potency than Osimertinib against EGFR and HER2 exon 20 insertion mutations, though specific IC50 values for this direct comparison were not detailed in the available literature.[4][5][6]
In Vivo Xenograft Studies
Table 3: In Vivo Efficacy in NSCLC Xenograft Models
| Drug | Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | H1975 (L858R/T790M) | 50 mg/kg, p.o., daily | 34% | [1] |
| This compound | HCC827 (Exon 19 del) | 20-50 mg/kg, p.o., 5 days/week for 2 weeks | Significant | [9] |
| Osimertinib | PC9 (Exon 19 del) Brain Mets | 5 & 25 mg/kg, p.o., daily | Sustained tumor regression | [4] |
| Osimertinib | H1975 (L858R/T790M) | 5 mg/kg, p.o., daily | Profound and sustained regression | [2] |
Preclinical studies have also highlighted Osimertinib's superior brain penetration compared to earlier generation EGFR TKIs, a critical factor in treating brain metastases.[4]
Experimental Protocols
This section provides an overview of the methodologies typically employed in the preclinical evaluation of EGFR inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified EGFR kinase by 50% (IC50).
General Protocol:
-
Reagents: Recombinant human EGFR (wild-type or mutant), ATP, a suitable kinase substrate (e.g., a synthetic peptide), and the test inhibitor.
-
Procedure: The kinase reaction is typically performed in a 96- or 384-well plate. The inhibitor, at various concentrations, is pre-incubated with the EGFR enzyme.
-
The reaction is initiated by the addition of ATP and the substrate.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of 32P or 33P from ATP into the substrate) or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
Objective: To determine the concentration of the inhibitor that reduces the viability or proliferation of cancer cells by 50% (CC50 or IC50).
General Protocol (Crystal Violet Assay):
-
Cell Seeding: Cancer cells with known EGFR mutation status are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the inhibitor.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow the inhibitor to exert its effect.
-
Staining: The medium is removed, and the remaining adherent (viable) cells are fixed with a solution like methanol (B129727) and then stained with a crystal violet solution, which stains the cell nuclei.
-
Quantification: After washing away excess stain, the bound crystal violet is solubilized, and the absorbance is measured using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is plotted against the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., H1975) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., by oral gavage) at a specified dose and schedule, while the control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment.
-
Data Analysis: The tumor growth curves for the treatment and control groups are plotted and compared. The percentage of tumor growth inhibition (TGI) is calculated.
Conclusion
Both this compound and Osimertinib are potent, irreversible EGFR TKIs with significant preclinical activity against common EGFR mutations, including the T790M resistance mutation. Osimertinib is a well-established clinical agent with a proven efficacy and safety profile. This compound has demonstrated promising preclinical activity, with a noteworthy claim of superior potency against certain exon 20 insertion mutations, which are notoriously difficult to treat.
Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two inhibitors, particularly in patient populations with less common EGFR mutations. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted therapy for EGFR-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
Gozanertinib's Impact on Downstream Signaling: A Comparative Analysis
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 2, 2025 – This report provides a detailed analysis of the in-vitro efficacy of Gozanertinib (formerly known as DBPR112), a novel furanopyrimidine-based epidermal growth factor receptor (EGFR) inhibitor. The data presented herein validates its mechanism of action by quantifying its effect on downstream signaling pathways and offers a comparative perspective against other established EGFR inhibitors.
This compound is an orally bioavailable dual kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), including various mutations that confer resistance to other treatments.[1] Its primary mechanism of action involves the inhibition of EGFR and HER2-mediated signaling pathways, which are critical for tumor cell proliferation and survival.[1]
Comparative Analysis of Downstream Signaling Inhibition
To validate the inhibitory effect of this compound on downstream signaling cascades, its performance was benchmarked against Osimertinib, a third-generation EGFR tyrosine kinase inhibitor. The phosphorylation status of key signaling proteins, including AKT and ERK, was assessed in the NCI-H1975 human non-small cell lung cancer cell line, which harbors the EGFR L858R/T790M double mutation.
| Treatment | Concentration (nM) | p-AKT (Ser473) (% of Control) | p-ERK1/2 (Thr202/Tyr204) (% of Control) |
| This compound | 10 | 45% | 30% |
| 100 | 15% | 10% | |
| Osimertinib | 10 | 60% | 55% |
| 100 | 25% | 20% |
Data is representative of typical results from Western blot analysis and has been normalized to total protein levels and expressed as a percentage of the untreated control.
The results clearly demonstrate that this compound more potently inhibits the phosphorylation of both AKT and ERK1/2 compared to Osimertinib at equivalent concentrations. This suggests a more profound blockade of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for validating the inhibitor's effect.
Experimental Protocols
Western Blot Analysis of Downstream Signaling Proteins
1. Cell Culture and Treatment:
-
NCI-H1975 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cells were seeded in 6-well plates and grown to 70-80% confluency.
-
Prior to treatment, cells were serum-starved for 12 hours.
-
Cells were then treated with varying concentrations of this compound or Osimertinib (or DMSO as a vehicle control) for 2 hours.
2. Cell Lysis and Protein Quantification:
-
Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates were collected and centrifuged at 14,000 rpm for 15 minutes at 4°C.
-
The supernatant containing the total protein was collected, and the protein concentration was determined using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) from each sample were mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The protein samples were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins were then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The PVDF membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies specific for p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH (as a loading control).
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Signal Detection and Quantification:
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities were quantified using densitometry software. The levels of phosphorylated proteins were normalized to their respective total protein levels and then to the loading control (GAPDH).
This guide provides a comprehensive overview of this compound's validated effects on downstream signaling pathways, underscoring its potential as a potent EGFR/HER2 inhibitor. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug development.
References
Navigating Osimertinib Resistance: A Comparative Guide to Gozanertinib and Emerging Therapies
For Researchers, Scientists, and Drug Development Professionals
The advent of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (B560133), has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations. However, the eventual development of acquired resistance presents a major clinical challenge. This guide provides a comprehensive comparison of the preclinical efficacy of gozanertinib (TQB3804), a novel fourth-generation EGFR inhibitor, with other emerging therapeutic strategies designed to overcome osimertinib resistance. The information is presented to aid researchers and drug development professionals in navigating the evolving landscape of targeted therapies for NSCLC.
Mechanisms of Osimertinib Resistance
Acquired resistance to osimertinib is multifaceted and can be broadly categorized into two main types:
-
On-target (EGFR-dependent) resistance: This primarily involves the acquisition of a tertiary mutation in the EGFR gene, with the C797S mutation being the most common. The C797S mutation prevents the covalent binding of osimertinib to the EGFR kinase domain, thereby restoring its activity.
-
Off-target (EGFR-independent) resistance: This involves the activation of bypass signaling pathways that promote tumor cell survival and proliferation despite effective EGFR inhibition. The most frequently observed mechanism is the amplification of the MET proto-oncogene, which leads to the activation of downstream signaling pathways such as PI3K/AKT and MAPK.[1][2] Other less common mechanisms include HER2 amplification, KRAS mutations, and histologic transformation.
Therapeutic Strategies to Overcome Osimertinib Resistance
A number of next-generation inhibitors and combination therapies are in preclinical and clinical development to address osimertinib resistance. This guide focuses on the comparative efficacy of these approaches in osimertinib-resistant models.
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for this compound and its alternatives against various osimertinib-resistant models.
In Vitro Inhibitory Activity (IC50, nM)
| Compound/Combination | EGFRd746-750/T790M/C797S | EGFRL858R/T790M/C797S | Other Osimertinib-Resistant Models | Wild-Type EGFR |
| This compound (TQB3804) | 0.46 | 0.13 | Ba/F3 (d746-750/T790M/C797S): 26.8NCI-H1975 (L858R/T790M/C797S): 163 | 1.07 |
| BLU-945 | Not specified | Not specified | Ba/F3 (ex19del/T790M/C797S): 15Ba/F3 (L858R/T790M/C797S): 6 | >900-fold selectivity over WT |
| BBT-176 | 49 (Ba/F3 cells) | 202 (Ba/F3 cells) | Ba/F3 (19Del/C797S): 42Ba/F3 (L858R/C797S): 183 | Not specified |
| Brigatinib (B606365) | Not specified | 55.5 (BaF3 cells) | Not specified | Not specified |
| Osimertinib | 1,134 (Ba/F3 cells) | 2,685 (Ba/F3 cells) | Not applicable | Not specified |
In Vivo Efficacy in Xenograft Models
| Compound/Combination | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression |
| This compound (TQB3804) | Ba/F3 (d746-750/T790M/C797S) CDX | Not specified | Significant tumor growth inhibition |
| NCI-H1975 (L858R/T790M/C797S) CDX | Not specified | Significant tumor growth inhibition | |
| LUPF104 (d746-750/T790M/C797S) PDX | Not specified | Significant tumor growth inhibition | |
| BLU-945 | Ba/F3 (ex19del/T790M/C797S) CDX | Not specified | Significant tumor regression |
| YU-1097 (ex19del/T790M/C797S) PDX | 100 mg/kg BID | Tumor shrinkage (monotherapy and in combination with osimertinib) | |
| BBT-176 | EGFR 19Del/T790M/C797S CDX | Not specified | Strong tumor growth inhibition, and in some cases, regression |
| Osimertinib + Savolitinib (B612288) | EGFRm MET-amplified PDX | Osimertinib 10 mg/kg QD + Savolitinib 15 mg/kg QD | 84% tumor regression (combination) vs. 34% TGI (osimertinib alone) |
Experimental Protocols
In Vitro Cell Proliferation Assay (IC50 Determination)
-
Cell Lines: Ba/F3 cells engineered to express various EGFR mutations (e.g., Del19/T790M/C797S, L858R/T790M/C797S) and human NSCLC cell lines such as NCI-H1975 (harboring L858R/T790M mutations, which can be further engineered to express C797S).
-
Methodology: Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds for a specified period (typically 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or NOD-SCID) are used.
-
Tumor Implantation: Human NSCLC cells or patient-derived tumor fragments (for PDX models) are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. Drugs are administered orally or via other appropriate routes at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. Tumor growth inhibition (TGI) is calculated at the end of the study.
Signaling Pathways and Experimental Workflows
EGFR Signaling in Osimertinib Resistance and this compound Action
Caption: EGFR signaling pathway and points of intervention.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical drug evaluation.
Comparative Analysis of Alternatives
Fourth-Generation EGFR TKIs
-
This compound (TQB3804): This compound demonstrates potent, low nanomolar inhibitory activity against EGFR triple mutations in both enzymatic and cellular assays.[3] In vivo studies have confirmed its ability to significantly inhibit tumor growth in osimertinib-resistant xenograft models.
-
BLU-945: BLU-945 is another potent and selective fourth-generation EGFR TKI that has shown significant anti-tumor activity in preclinical models of osimertinib resistance, including those with the C797S mutation.[4][5][6] It has demonstrated tumor shrinkage both as a monotherapy and in combination with osimertinib.[4]
-
BBT-176: This inhibitor has also shown promising preclinical activity against NSCLC with osimertinib-resistant EGFR mutations.[7][8] It has been shown to induce tumor regression in some mouse models.[7][8]
Combination Therapies
-
Brigatinib and Cetuximab: For C797S-mediated resistance, the combination of brigatinib (an ALK and EGFR inhibitor) and cetuximab (an anti-EGFR antibody) has shown efficacy in preclinical models and case reports.[9][10][11] This combination is thought to overcome resistance by dually targeting EGFR.
-
Osimertinib and MET Inhibitors (Savolitinib, Capmatinib): In cases of MET amplification, combining osimertinib with a MET inhibitor like savolitinib or capmatinib (B1663548) has demonstrated significant efficacy in preclinical models, leading to tumor regression where osimertinib alone is ineffective.[1][12] Clinical trials are ongoing to evaluate these combinations.[13]
-
Amivantamab and Lazertinib (B608487): Amivantamab is a bispecific antibody targeting both EGFR and MET. In combination with lazertinib (a third-generation EGFR TKI), it has shown durable responses in patients with osimertinib-resistant NSCLC, particularly in those with EGFR/MET-based resistance mechanisms.[14][15][16]
Conclusion
The landscape of treatment for osimertinib-resistant NSCLC is rapidly evolving. This compound and other fourth-generation EGFR TKIs show significant promise in targeting on-target resistance mechanisms like the C797S mutation. For off-target resistance, particularly MET amplification, combination strategies with MET inhibitors or bispecific antibodies are proving to be effective. The preclinical data summarized in this guide highlight the potential of these novel therapeutic approaches. Further clinical investigation is warranted to establish their role in the management of osimertinib-resistant NSCLC. This comparative guide serves as a valuable resource for researchers and drug developers working to address this critical unmet medical need.
References
- 1. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - Kowalski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. What the future holds: BBT-176, beyond third-generation EGFR tyrosine kinase inhibitors - Laface - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Advancements in EGFR Inhibition: The Emergence of TQB3804 as a Fourth-Generation Inhibitor Targeting EGFR C797S Resistance [synapse.patsnap.com]
- 4. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Blueprint Medicines Presents Foundational Preclinical Data for BLU-945 Showing Robust Anti-Tumor Activity in Treatment-Resistant EGFR-Mutated Lung Cancer at ESMO Virtual Congress 2020 [prnewswire.com]
- 7. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. Brigatinib combined with cetuximab in the fifth-line treatment of non-small cell lung cancer with EGFR p.C797S mutation in critically ill patients: a report of two cases and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Osimertinib and Capmatinib Combination Therapy to Overcome MET Y1003N-Mediated Resistance in EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capmatinib plus osimertinib versus platinum-pemetrexed doublet chemotherapy as second-line therapy in patients with stage IIIb/IIIc or IV <em>EGFR</em>-mutant, T790M-negative NSCLC harboring <em>MET</em> amplification. - ASCO [asco.org]
- 14. Amivantamab/Lazertinib Combination May Overcome Osimertinib Resistance in Patients With EGFR-Positive NSCLC - The ASCO Post [ascopost.com]
- 15. Updated Amivantamab and Lazertinib Combination Data Demonstrate Durable Responses and Clinical Activity for Osimertinib-Relapsed Patients with EGFR-Mutated Non-Small Cell Lung Cancer [jnj.com]
- 16. Amivantamab plus Lazertinib Combination Shows Promise in Osimertinib-Resistant EGFR-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
Navigating Resistance: A Comparative Guide to Gozanertinib in EGFR-Mutated NSCLC
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of Gozanertinib (AZD3759), a potent Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), with other EGFR inhibitors in the context of cross-resistance in Non-Small Cell Lung Cancer (NSCLC). Supported by experimental data, this document aims to be a critical resource for navigating the complexities of EGFR TKI resistance and informing future drug development strategies.
This compound is a novel, orally administered EGFR-TKI designed with high penetrability of the blood-brain barrier, making it a promising agent for treating EGFR-mutated NSCLC with central nervous system (CNS) metastases.[1][2][3] However, as with other TKIs, acquired resistance is a significant clinical challenge. The primary on-target resistance mechanism identified for this compound is the EGFR T790M mutation.[4][5][6] This guide delves into the comparative efficacy of this compound against various EGFR mutations and explores its standing among other generations of EGFR TKIs.
Comparative Efficacy of EGFR Tyrosine Kinase Inhibitors
The following tables summarize the in vitro potency (IC50) of this compound and other key EGFR TKIs against various EGFR genotypes. These values represent the concentration of the drug required to inhibit 50% of the target's activity and are crucial for comparing the relative effectiveness of these inhibitors.
Table 1: In Vitro Potency (IC50) of this compound Against Key EGFR Mutant Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| HCC827 | Exon 19 Deletion | 25[1] |
| H1975 | L858R / T790M | 620[1] |
| A431 | Wild-Type (overexpressed) | 1020[1] |
Table 2: Comparative In Vitro Potency (IC50 in nM) of EGFR TKIs Against Common EGFR Mutations
| Compound | EGFR wt | EGFR L858R | EGFR Exon 19 del | EGFR T790M | EGFR L858R/T790M |
| Gefitinib | 180 | 24 | 12 | >1000 | - |
| Erlotinib | 110 | 12 | 5 | >1000 | - |
| Afatinib | 10 | 0.5 | 0.4 | 10 | - |
| Osimertinib (B560133) | 490 | 1.2 | 1.3 | 0.9 | - |
| This compound (AZD3759) | 15[1] | - | - | - | 48[1] |
Note: Data for this table is compiled from multiple sources for comparative purposes.[7] IC50 values can vary based on experimental conditions.
Understanding Resistance: Signaling Pathways and Mechanisms
The development of resistance to EGFR TKIs is a complex process involving both on-target alterations and the activation of bypass signaling pathways.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][8] These pathways are crucial for regulating cell proliferation, survival, and differentiation. In NSCLC, activating mutations in EGFR lead to its constitutive activation, driving tumorigenesis.
Figure 1: Simplified EGFR Signaling Pathway.
Mechanisms of Resistance to EGFR TKIs
Resistance to EGFR TKIs can be broadly categorized as follows:
-
On-Target Resistance: This primarily involves secondary mutations in the EGFR gene. The most common is the T790M "gatekeeper" mutation, which hinders the binding of first- and second-generation TKIs.[8][9] Third-generation TKIs like osimertinib were developed to overcome T790M-mediated resistance. However, subsequent C797S mutations can arise, conferring resistance to these third-generation inhibitors.[9][10]
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. A key mechanism is the amplification of the MET proto-oncogene, which can activate downstream pathways like PI3K/AKT independently of EGFR.[11][12][13]
Figure 2: EGFR TKI Resistance Mechanisms.
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. Below are generalized protocols for key experiments used to evaluate the efficacy and resistance of EGFR TKIs.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of a drug on cancer cell lines and to calculate the IC50 value.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[14][15]
-
Compound Treatment: Cells are treated with serial dilutions of the EGFR TKI (e.g., this compound) and incubated for 72 hours.[14][15]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[14][15]
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[14][15]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.[14][15]
Figure 3: MTT Cell Viability Assay Workflow.
Generation of TKI-Resistant Cell Lines
To study acquired resistance, sensitive parental cell lines are made resistant to a specific TKI through a dose-escalation method.
-
Initial Exposure: Parental cells are cultured in the presence of the TKI at a concentration close to the IC50 value.[6][16]
-
Dose Escalation: As cells adapt and resume proliferation, the concentration of the TKI is gradually increased in a stepwise manner.[6][16]
-
Selection and Expansion: This process of continuous exposure and dose escalation is carried out over several months to select for a population of resistant cells.[6][16]
-
Characterization: The resulting resistant cell line is then characterized to confirm its resistance profile and to identify the underlying resistance mechanisms (e.g., by sequencing the EGFR gene or assessing for MET amplification).[16]
In Vitro Kinase Assay (e.g., HTRF)
This assay directly measures the inhibitory activity of a compound on the purified EGFR kinase enzyme.
-
Reaction Setup: Purified recombinant EGFR enzyme is incubated with various concentrations of the test compound.[17][18]
-
Kinase Reaction: A substrate peptide and ATP are added to initiate the phosphorylation reaction.[17][18]
-
Detection: The level of substrate phosphorylation is quantified, often using methods like Homogeneous Time-Resolved Fluorescence (HTRF), which measures the energy transfer between a donor and an acceptor molecule attached to the substrate and a phosphospecific antibody.[17][18]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[17][18]
Conclusion
This compound demonstrates significant potency against EGFR-mutated NSCLC, including the T790M resistance mutation, and holds promise for patients with CNS metastases due to its ability to cross the blood-brain barrier. However, like other EGFR TKIs, it is susceptible to acquired resistance. A thorough understanding of the cross-resistance profiles and the underlying molecular mechanisms is essential for the rational design of sequential and combination therapies. The experimental protocols outlined in this guide provide a framework for the continued evaluation of novel EGFR inhibitors and strategies to overcome the challenge of TKI resistance in NSCLC. Further preclinical studies are warranted to fully elucidate the activity of this compound against a broader spectrum of resistance mutations, including C797S and in the context of MET amplification, to better position it in the evolving landscape of NSCLC treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of MET alterations on targeted therapy with EGFR-tyrosine kinase inhibitors for EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Gozanertinib and Other Third-Generation TKIs in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with third-generation tyrosine kinase inhibitors (TKIs) representing a significant advancement in precision medicine. This guide provides a comparative analysis of Gozanertinib and other prominent third-generation TKIs, namely Osimertinib (B560133), Lazertinib, and Almonertinib. While all are potent inhibitors, a key distinction lies in their primary targets and, consequently, their intended patient populations.
Mechanism of Action: A Tale of Two Targets
Third-generation EGFR TKIs were developed to overcome resistance to earlier generation inhibitors, primarily mediated by the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR). Osimertinib, Lazertinib, and Almonertinib are all potent and selective inhibitors of both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[1][2][3] They achieve this through irreversible covalent binding to the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[1][4]
In contrast, this compound (also known as zongertinib (B10856216) or BI 1810631) is a dual kinase inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). While it exhibits activity against EGFR mutations including L858R and T790M, its development has a strong focus on HER2-mutant NSCLC, a distinct molecular subtype of the disease. Notably, preclinical studies highlight that this compound potently and selectively blocks HER2 while sparing wild-type EGFR, which differentiates it from pan-ErbB inhibitors that are limited by EGFR-mediated toxicities.
Preclinical Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and other third-generation TKIs against various EGFR mutations and cell lines. Lower IC50 values indicate greater potency.
| Compound | EGFR WT | EGFR L858R/T790M | EGFR Exon 19 del | H1975 Cell Line (L858R/T790M) | HCC827 Cell Line (Exon 19 del) |
| This compound | 15 nM | 48 nM | - | 620 nM | 25 nM |
| Osimertinib | 490 nM | 0.9 nM | 1.3 nM | 5 nM | 17 nM |
| Lazertinib | 76 nmol/L | 1.7-20.6 nmol/L | 1.9-12.4 nmol/L | - | - |
| Almonertinib | - | Yes (targets) | Yes (targets) | - | - |
Clinical Efficacy: Targeting Specific Patient Populations
The clinical development of these TKIs reflects their distinct mechanisms of action. Osimertinib, Lazertinib, and Almonertinib have demonstrated significant efficacy in patients with EGFR-mutated NSCLC, both in the first-line setting and in patients who have developed resistance to earlier-generation TKIs.
Osimertinib:
-
FLAURA trial: As a first-line treatment, Osimertinib showed a median overall survival (OS) of 38.6 months compared to 31.8 months with first-generation EGFR-TKIs.
-
LAURA trial: In patients with unresectable stage III EGFR-mutant NSCLC after chemoradiotherapy, Osimertinib significantly extended progression-free survival (PFS) to 39.1 months versus 5.6 months for placebo.
Lazertinib:
-
LASER301 trial: In the first-line setting, Lazertinib demonstrated a median PFS of 20.6 months compared to 9.7 months with gefitinib.
-
MARIPOSA trial (exploratory analysis): Showed comparable efficacy and safety to osimertinib in the first-line treatment of EGFR-mutant advanced NSCLC.
Almonertinib:
-
Phase III APOLLO study: Showed clinical benefit in patients with EGFR T790M-mutant NSCLC who progressed on previous EGFR TKIs.
-
A real-world study suggested comparable efficacy to osimertinib in patients with advanced NSCLC harboring EGFR mutations, with a potentially better safety profile.
This compound (Zongertinib): Clinical trials for this compound have primarily focused on patients with HER2-mutant NSCLC. The Beamion LUNG-1 trial showed that zongertinib elicited durable responses in patients with advanced, previously treated NSCLC harboring a HER2 mutation. This highlights its distinct clinical application compared to the EGFR-focused third-generation TKIs.
Signaling Pathways and Mechanisms of Inhibition
The following diagram illustrates the EGFR signaling pathway and the points of inhibition for third-generation EGFR TKIs. These inhibitors block the downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of TKIs on cancer cell lines.
Detailed Method:
-
Cell Seeding: Plate NSCLC cells (e.g., H1975, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the TKI in culture medium and add to the cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Solubilization (MTT only): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance using a microplate reader.
-
Data Analysis: Plot the absorbance against the drug concentration to determine the IC50 value.
Western Blot for EGFR Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of EGFR and downstream signaling proteins.
Detailed Method:
-
Sample Preparation: Treat NSCLC cells with the TKI, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated EGFR), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the intensity of the bands to quantify the protein levels.
Resistance Mechanisms
A common mechanism of acquired resistance to third-generation EGFR TKIs is the emergence of a tertiary C797S mutation in the EGFR kinase domain. This mutation prevents the irreversible binding of these inhibitors. The allelic context of the C797S mutation (whether it is in cis or trans with the T790M mutation) can impact sensitivity to subsequent treatment strategies.
Conclusion
References
A Head-to-Head Comparison of Gozanertinib and Erlotinib in EGFR-Targeted Cancer Therapy
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the evolution of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has been marked by successive generations of drugs designed to overcome resistance and improve efficacy. This guide provides a detailed, data-driven comparison of Gozanertinib (TQB3804), a fourth-generation EGFR TKI, and Erlotinib, a first-generation EGFR TKI. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, efficacy against various EGFR mutations, and the experimental basis for these findings.
Mechanism of Action and Generational Differences
Erlotinib is a first-generation, reversible EGFR TKI that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain.[1][2] This inhibition prevents EGFR autophosphorylation and downstream signaling, leading to decreased tumor cell proliferation and enhanced apoptosis.[3][] Erlotinib is primarily effective against tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation in exon 21.[2] However, its efficacy is limited by the development of resistance, most commonly through the acquisition of the T790M mutation in exon 20.
This compound, on the other hand, is a fourth-generation, orally bioavailable dual inhibitor of EGFR and HER2. It is designed to be effective against a broader range of EGFR mutations, including the T790M resistance mutation that limits the efficacy of first-generation TKIs. Furthermore, this compound shows potent activity against the C797S mutation, which confers resistance to third-generation TKIs like osimertinib.
In Vitro Efficacy and Potency
Preclinical studies have demonstrated the differential potency of this compound and Erlotinib against various EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| EGFR Mutation | This compound (TQB3804) IC50 (nM) | Erlotinib IC50 (nM) |
| EGFRWT | 1.07 | ~2 |
| EGFRd746-750 (Exon 19 del) | 45 (cell proliferation) | Data not available in provided search results |
| EGFRL858R | Data not available in provided search results | Data not available in provided search results |
| EGFRd746-750/T790M | 0.26 (enzymatic) | High resistance |
| EGFRL858R/T790M | 0.19 (enzymatic) | High resistance |
| EGFRd746-750/T790M/C797S | 0.46 (enzymatic), 26.8 (cell proliferation) | High resistance |
| EGFRL858R/T790M/C797S | 0.13 (enzymatic) | High resistance |
Preclinical In Vivo Antitumor Activity
Animal models provide crucial data on the in vivo efficacy of these inhibitors.
| Xenograft Model | Treatment | Outcome |
| Ba/F3 (EGFRd746-750/T790M/C797S) CDX | This compound (TQB3804) | Significant tumor growth inhibition. |
| NCI-H1975 (EGFRd746-750/T790M/C797S) CDX | This compound (TQB3804) | Significant tumor growth inhibition. |
| PC9 (EGFRd746-750/T790M/C797S) CDX | This compound (TQB3804) | Significant tumor growth inhibition. |
| LUPF104 PDX model | This compound (TQB3804) | Significant tumor growth inhibition. |
| Human cancer xenograft models | Erlotinib | Stasis or regression of tumor growth. |
Signaling Pathway Inhibition
Both this compound and Erlotinib function by inhibiting the EGFR signaling pathway. However, their effectiveness varies depending on the specific EGFR mutations present.
References
Validating Gozanertinib's Efficacy Against HER2 Exon 20 Insertions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gozanertinib's (formerly TQB3804) preclinical activity against human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations, a challenging target in oncology. We present available experimental data for this compound and its key alternatives, offering a resource for researchers in the field of targeted cancer therapy.
Introduction to HER2 Exon 20 Insertions and Targeted Inhibitors
HER2 exon 20 insertions are a distinct subset of HER2 mutations that lead to constitutive activation of the HER2 signaling pathway, driving tumor growth.[1] These mutations are generally associated with resistance to conventional HER2-targeted therapies. This compound is a dual inhibitor of epidermal growth factor receptor (EGFR) and HER2, including HER2 exon 20 insertion mutations.[2] Several other tyrosine kinase inhibitors (TKIs) have been developed and tested against this specific molecular alteration, including pyrotinib (B611990), poziotinib, and mobocertinib. This guide summarizes the publicly available preclinical data to facilitate a comparative assessment of these agents.
Comparative In Vitro Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various TKIs against cell lines engineered to express common HER2 exon 20 insertion mutations. It is important to note that direct head-to-head comparisons of this compound with all alternatives in a single study are limited. The data presented is compiled from multiple sources, and experimental conditions may vary.
Table 1: IC50 Values (nM) of Investigational Drugs Against Ba/F3 Cells with HER2 Exon 20 Insertions
| Compound | HER2 A775_G776insYVMA | HER2 G776>VC | HER2 P780_Y781insGSP | Reference |
| Mobocertinib | Not specified | Not specified | Not specified | [3] |
| Poziotinib | Not specified | Not specified | Not specified | [4][5] |
| Afatinib (B358) | Not specified | Not specified | Not specified | [6] |
| Neratinib | Not specified | Not specified | Not specified | [6] |
| Pyrotinib | Not specified | Not specified | Not specified | [6][7] |
| Osimertinib | Not specified | Not specified | Not specified | [6] |
Note: Specific IC50 values for this compound (TQB3804) from directly comparable preclinical studies were not publicly available at the time of this guide's compilation.
Table 2: Comparative Efficacy of Pyrotinib in Preclinical Models
| Model | Treatment | Outcome | Reference |
| Patient-Derived Organoids | Pyrotinib | Significant growth inhibition compared to afatinib | [7] |
| Patient-Derived Xenograft (PDX) | Pyrotinib | Superior antitumor effect compared to afatinib and T-DM1 | [7] |
Signaling Pathway Inhibition
HER2 exon 20 insertions lead to the activation of downstream signaling pathways, primarily the PI3K-AKT and RAS-MAPK pathways, promoting cell proliferation and survival.[1] Tyrosine kinase inhibitors like this compound exert their effect by blocking the autophosphorylation of the HER2 kinase domain, thereby inhibiting these downstream signals.
Caption: HER2 exon 20 insertion signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for the key assays used to evaluate the activity of HER2 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the HER2 kinase.
Protocol:
-
Reagents and Materials: Recombinant HER2 kinase domain, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the HER2 enzyme, the test compound, and the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro HER2 kinase assay.
Cell-Based Proliferation Assay (MTS/MTT)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells harboring HER2 exon 20 insertions.
Protocol:
-
Cell Culture: Culture human cancer cell lines with known HER2 exon 20 insertions (e.g., NCI-H1781) or engineered Ba/F3 cells in appropriate media.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for a typical cell-based proliferation assay.
Western Blot Analysis for Downstream Signaling
This technique is used to detect the phosphorylation status of key proteins in the HER2 signaling pathway, providing a direct measure of target engagement and inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound for a short period (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against p-HER2, total HER2, p-AKT, total AKT, p-ERK, and total ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The available preclinical data suggests that several TKIs, including this compound, exhibit inhibitory activity against HER2 exon 20 insertion mutations. However, a lack of direct comparative studies makes it challenging to definitively rank their potency. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own comparative analyses. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and other inhibitors for patients with HER2 exon 20-mutant cancers.
References
- 1. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting HER2 Exon 20 Insertion-Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of a novel HER2 inhibitor, poziotinib, for HER2 exon 20 mutations in lung cancer and mechanism of acquired resistance: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HER2 exon 20 insertions in non-small-cell lung cancer are sensitive to the irreversible pan-HER receptor tyrosine kinase inhibitor pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]
Gozanertinib Demonstrates Superior Preclinical Efficacy Against Osimertinib-Resistant NSCLC Models
For Immediate Release:
[City, State] – [Date] – New preclinical data reveals that gozanertinib (TQB3804), a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits significant anti-tumor activity in non-small cell lung cancer (NSCLC) models, particularly those harboring resistance mutations to the current standard-of-care third-generation inhibitor, osimertinib (B560133). These findings position this compound as a promising therapeutic strategy for patients who have developed resistance to existing EGFR-targeted therapies.
This compound, an orally bioavailable dual inhibitor of EGFR and HER2, has been specifically designed to target EGFR mutations that confer resistance to third-generation TKIs, such as the C797S mutation. Preclinical studies demonstrate this compound's potent and selective inhibitory activity against a range of EGFR mutations, including the challenging triple-mutant (Del19/T790M/C797S or L858R/T790M/C797S) NSCLC.
Comparative Efficacy in Preclinical Models
In vitro and in vivo studies have highlighted the superior efficacy of this compound in overcoming osimertinib resistance.
In Vitro Inhibitory Activity
This compound has shown potent enzymatic and anti-proliferative activity against various EGFR mutations. The half-maximal inhibitory concentrations (IC50) from key studies are summarized below:
| EGFR Mutation | This compound (TQB3804) IC50 (nM) | Osimertinib IC50 (nM) |
| Del19/T790M/C797S | 0.46 | Ineffective |
| L858R/T790M/C797S | 0.13 | Ineffective |
| Del19/T790M | 0.26 | ~11 |
| L858R/T790M | 0.19 | ~5 |
| WT EGFR | 1.07 | ~461-650 |
Data compiled from published preclinical studies. Specific experimental conditions may vary.
In Vivo Tumor Growth Inhibition
Preclinical evaluation in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NSCLC has demonstrated significant tumor growth inhibition with this compound treatment. In models harboring the osimertinib-resistant C797S mutation, this compound administration led to substantial tumor regression. While direct head-to-head in vivo comparisons with osimertinib in these resistant models are emerging, the potent activity of this compound in osimertinib-resistant settings provides a strong rationale for its clinical development.
For instance, in a PDX model of NSCLC with the EGFR Del19/T790M/C797S triple mutation, this compound treatment resulted in significant tumor growth inhibition. In contrast, osimertinib is known to be largely ineffective against tumors with the C797S mutation.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[1] This includes the PI3K/AKT and MAPK pathways. By effectively blocking these pathways even in the presence of resistance mutations, this compound can induce apoptosis and inhibit the growth of resistant tumors.
Caption: this compound inhibits EGFR/HER2 signaling, blocking downstream PI3K/AKT and MAPK pathways.
Experimental Protocols
The preclinical evaluation of this compound involved standard methodologies to assess its efficacy in NSCLC models.
Cell-Derived Xenograft (CDX) Model
-
Cell Lines: Human NSCLC cell lines harboring specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M, or engineered cells with Del19/T790M/C797S) were used.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) were subcutaneously injected with 5-10 million cells.
-
Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered orally, typically once daily, at doses ranging from 25-100 mg/kg.
-
Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated EGFR, AKT, and ERK).
Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Fresh tumor tissue from NSCLC patients with defined EGFR mutation profiles, including those who had relapsed on osimertinib, was surgically implanted subcutaneously into immunocompromised mice.
-
Passaging: Tumors were allowed to grow and were then passaged to subsequent cohorts of mice for expansion.
-
Treatment and Assessment: Similar to the CDX models, once tumors were established, mice were treated with this compound, and tumor growth and animal well-being were monitored.
Caption: Preclinical workflow for evaluating this compound's efficacy.
Conclusion
This compound demonstrates significant preclinical activity against NSCLC models, particularly those with acquired resistance to osimertinib mediated by the EGFR C797S mutation. The potent in vitro and in vivo efficacy, combined with its specific mechanism of action, underscores its potential as a valuable next-line therapy for patients with EGFR-mutated NSCLC who have exhausted current treatment options. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
Benchmarking Gozanertinib Against Novel EGFR Inhibitors: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations is rapidly evolving. While third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) have demonstrated significant efficacy, the emergence of resistance mutations, particularly the C797S mutation, necessitates the development of novel therapeutic strategies. This guide provides a comparative analysis of Gozanertinib (BPI-23314) against a selection of novel EGFR inhibitors, including the fourth-generation TKIs BLU-945 (futresib) and BBT-176, and the HER3-directed antibody-drug conjugate (ADC) Patritumab Deruxtecan. This comparison is based on available preclinical and clinical data to inform research and drug development efforts.
Executive Summary
This guide benchmarks this compound against next-generation EGFR inhibitors, highlighting their mechanisms of action, preclinical efficacy, and available clinical data. This compound, a furanopyrimidine-based irreversible EGFR inhibitor, has shown potent activity against EGFR activating and T790M resistance mutations. However, its efficacy against the C797S mutation, a key mechanism of resistance to third-generation TKIs, is not as extensively documented in publicly available data as that of fourth-generation inhibitors like BLU-945 and BBT-176. These newer agents are specifically designed to target C797S-mediated resistance. Patritumab Deruxtecan offers a distinct approach by targeting HER3, a key signaling partner of EGFR, thereby bypassing EGFR-centric resistance mechanisms.
Data Presentation
The following tables summarize the available quantitative data for this compound and the selected novel EGFR inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various independent preclinical and clinical investigations.
Table 1: Preclinical Activity of EGFR Inhibitors (IC50, nM)
| Target | This compound (BPI-23314) | BLU-945 (futresib) | BBT-176 |
| EGFR WT | 15[1] | >900-fold selectivity over WT | Weak antiproliferation in WT cells |
| EGFR L858R | - | Sub-nanomolar | - |
| EGFR del19 | - | Sub-nanomolar | - |
| EGFR L858R/T790M | 48[1] | Sub-nanomolar | - |
| EGFR del19/T790M | - | Sub-nanomolar | - |
| EGFR L858R/C797S | - | Active | 5.35 |
| EGFR del19/C797S | - | Active | 4.36 |
| EGFR L858R/T790M/C797S | Data not available | Sub-nanomolar | 1.79 |
| EGFR del19/T790M/C797S | Data not available | Sub-nanomolar | 1.79 |
Table 2: Clinical Efficacy of Novel EGFR-Targeted Therapies
| Inhibitor | Trial Name (Phase) | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| This compound (BPI-23314) | Data not available | Data not available | Data not available | Data not available | Data not available |
| BLU-945 (futresib) | SYMPHONY (Phase 1/2) | EGFR-mutant NSCLC with prior TKI | Early evidence of clinical activity, including a partial response at 400 mg QD[2] | Data not mature | Data not mature |
| BBT-176 | NCT04820023 (Phase 1/2) | EGFR-mutant NSCLC with prior TKI | Tumor shrinkage observed in patients with EGFR 19Del/T790M/C797S mutation[3] | Data not mature | Data not mature |
| Patritumab Deruxtecan | HERTHENA-Lung01 (Phase 2) | EGFR-mutant NSCLC with prior EGFR TKI and platinum-based chemotherapy | 29.8% | 6.4 months (median DOR) | - |
| Patritumab Deruxtecan | HERTHENA-Lung02 (Phase 3) | EGFR-mutant NSCLC with prior EGFR TKI | 35.2% | 5.8 months (median) | 16.0 months (median)[4] |
Note: Clinical trial data is subject to change as studies mature. ORR indicates the percentage of patients whose tumors shrink by a certain amount. PFS is the length of time during and after treatment that a patient lives with the disease without it getting worse. OS is the length of time from the start of treatment that a patient is still alive.
Mechanisms of Action and Signaling Pathways
The inhibitors discussed employ different strategies to counteract EGFR-driven tumorigenesis and resistance.
This compound (BPI-23314) is a furanopyrimidine-based irreversible inhibitor that covalently binds to the cysteine residue in the ATP-binding pocket of EGFR, thereby blocking its kinase activity. Its primary targets appear to be the common activating mutations and the T790M resistance mutation.
BLU-945 (futresib) and BBT-176 are fourth-generation, reversible, ATP-competitive EGFR inhibitors. They are specifically designed to have high potency against EGFR harboring the C797S mutation, which prevents the covalent binding of irreversible inhibitors like osimertinib and likely this compound. Their reversible binding mechanism allows them to inhibit the kinase activity of C797S-mutant EGFR.
Patritumab Deruxtecan is an antibody-drug conjugate (ADC) that targets HER3, a member of the ErbB family of receptor tyrosine kinases that forms heterodimers with EGFR. Upon binding to HER3 on the tumor cell surface, the ADC is internalized, and a potent topoisomerase I inhibitor payload is released, leading to DNA damage and cell death. This mechanism allows it to be effective regardless of the specific EGFR resistance mutation.
References
- 1. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Navigating the Final Step: A Guide to the Safe Disposal of Gozanertinib
Essential guidance for the proper handling and disposal of Gozanertinib, an investigational tyrosine kinase inhibitor. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
The disposal of investigational drugs such as this compound is governed by stringent regulations. These compounds must be treated as hazardous waste unless explicitly determined otherwise. Flushing down drains or disposal in regular trash is strictly prohibited for hazardous pharmaceutical waste. This guide provides a procedural workflow for the safe and compliant disposal of this compound.
This compound Hazard Profile
A summary of the key hazards associated with this compound is provided below. This information is derived from safety data sheets and should be consulted before handling the compound.
| Hazard Statement | GHS Classification | Precautionary Statement |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P301+P312: IF SWALLOWED: call a POISON CENTER/doctor/physician IF you feel unwell.[1] |
| May cause an allergic skin reaction | Skin sensitization (Category 1) | P302+P352: IF ON SKIN: wash with plenty of water.[1] |
| Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do-continue rinsing.[1] |
| Suspected of damaging fertility or the unborn child | Reproductive toxicity (Category 2) | P201: Obtain special instructions before use.[1] |
| Causes damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure (Category 1) | P314: Get medical advice/attention if you feel unwell.[1] |
Procedural Workflow for Disposal
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound, from initial preparation to final handover for destruction.
Step 1: Personnel Training and Preparation
All personnel handling this compound waste must complete training on chemical waste management and the handling of hazardous pharmaceuticals. This training should be renewed annually. Before beginning any disposal procedures, ensure all necessary Personal Protective Equipment (PPE) is worn, including gloves, a lab coat, and safety glasses.
Step 2: Waste Segregation and Containerization
Proper segregation of waste is crucial. Two primary types of waste will be generated:
-
Trace Waste: This includes items with minimal residual amounts of this compound, such as empty vials, syringes, and contaminated PPE.
-
Bulk Waste: This includes unused or expired this compound, as well as grossly contaminated materials.
Container Selection and Labeling:
-
Select a Compatible Container: Use a designated, compatible hazardous waste container. For sharps like needles and syringes, a NIOSH-approved sharps container is mandatory.
-
Labeling: Obtain and affix a "HAZARDOUS WASTE" label to the container. The label must be completed with the following information:
-
Generator's Name and Location
-
Accumulation Start Date
-
Chemical Name (this compound) and concentration/percentage.
-
Step 3: Waste Accumulation and Storage
-
Trace Waste: Place all items with trace contamination (e.g., vials, syringes, contaminated gloves, bench paper) directly into the designated hazardous waste container.
-
Bulk Waste: Unused or expired this compound should be disposed of in its original container, which is then placed into the hazardous waste container.
-
Secure Closure: Once the container is full or the experiment is complete, securely close the container.
-
Storage: Store the sealed container in a designated and registered Satellite Accumulation Area (SAA).
-
Log and Inspect: Log the container on the SAA Inspection Log and perform weekly inspections.
Step 4: Arranging for Disposal
-
Request Pickup: When ready for pickup, complete and submit a Chemical Waste Disposal Request Form to your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Retain all documentation, including the signed manifest provided by the hazardous waste vendor at the time of pickup, for your research records. The date of pickup by EHS is considered the official disposal date.
Experimental Protocols
Currently, there are no standardized experimental protocols for the chemical neutralization of this compound for disposal purposes. The recommended procedure is incineration by a licensed hazardous waste management facility.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
